3-Chloropropyl p-toluenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCQVNHLNXCSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883346 | |
| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-02-0 | |
| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9AUH8WW2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chloropropyl p-toluenesulfonate mechanism of action in nucleophilic substitution
An In-Depth Technical Guide to the Nucleophilic Substitution Mechanisms of 3-Chloropropyl p-Toluenesulfonate
Abstract
This compound is a bifunctional electrophile of significant interest in synthetic organic chemistry. Possessing two distinct leaving groups—a chloride and a p-toluenesulfonate (tosylate)—at either end of a flexible propyl chain, this reagent exhibits complex and versatile reactivity. Understanding the mechanistic nuances of its reactions is paramount for researchers and drug development professionals aiming to leverage its synthetic potential. This guide provides a detailed exploration of the competing nucleophilic substitution pathways, including intermolecular substitution, intramolecular neighboring group participation, and cyclization reactions. We will dissect the factors governing regioselectivity and reaction kinetics, grounded in authoritative chemical principles.
Molecular Architecture and Reactivity
The reactivity of this compound is dictated by its structure, which features two primary electrophilic carbon centers (C1 and C3) attached to two different leaving groups.
-
The Propyl Chain: A three-carbon aliphatic chain provides flexibility, allowing the two ends of the molecule to interact.
-
The Chloride Leaving Group: A moderately good leaving group.
-
The Tosylate (OTs) Leaving Group: An exceptionally good leaving group. The stability of the tosylate anion is significantly enhanced by resonance delocalization of the negative charge across the sulfonate group's three oxygen atoms.[1][2][3] This superior stability makes the C-OTs bond more labile and the attached carbon (C1) the primary site for nucleophilic attack in most scenarios.[4][5]
View Diagram: Structure of this compound
Caption: Key functional groups of this compound.
Fundamental Mechanistic Considerations: S(_N)2 vs. S(_N)1
Nucleophilic substitution reactions primarily follow two pathways: S(_N)1 (unimolecular) and S(_N)2 (bimolecular). The structure of this compound, being a primary alkyl derivative at both ends, strongly favors the S(_N)2 mechanism for intermolecular reactions.[6]
| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism | Relevance to this compound |
| Kinetics | Rate = k[Substrate] (First-order)[7] | Rate = k[Substrate][Nucleophile] (Second-order)[6] | Reactions are typically second-order, dependent on nucleophile concentration. |
| Mechanism | Two steps via carbocation intermediate[8] | One concerted step (backside attack)[9] | The concerted S(_N)2 pathway is dominant due to the instability of primary carbocations. |
| Stereochemistry | Racemization | Inversion of configuration[10] | Reactions at a chiral center would proceed with inversion. |
| Substrate | 3° > 2° >> 1°[6] | Methyl > 1° > 2° >> 3°[6] | As a primary (1°) substrate, it is highly predisposed to S(_N)2 reactions. |
| Solvent | Favored by polar protic (e.g., H₂O, EtOH)[11][12] | Favored by polar aprotic (e.g., DMSO, DMF, Acetone)[11][13][14] | Solvent choice is critical for controlling reaction rate and pathway. |
The Competing Reaction Pathways
The dual functionality of this substrate opens up several possible reaction channels, the prevalence of which depends critically on the reaction conditions.
Pathway A: Regioselective Intermolecular S(_N)2 Substitution
In the presence of an external nucleophile (Nu⁻), a standard S(_N)2 reaction occurs. The critical question is one of regioselectivity: which carbon is attacked?
Causality: The rate of an S(_N)2 reaction is highly dependent on the stability of the leaving group. The tosylate anion is a significantly weaker base and therefore a much better leaving group than the chloride anion.[1][2][3] Consequently, the energy of the transition state for displacing the tosylate is lower, leading to a much faster reaction at the C1 position.
The reaction proceeds via a concerted backside attack by the nucleophile, displacing the tosylate group.
View Diagram: Intermolecular S(_N)2 Reaction
Caption: Concerted S(_N)2 mechanism at the tosylated carbon center.
Pathway B: Intramolecular Substitution via Neighboring Group Participation (NGP)
The presence of the chlorine atom at C3 allows for the possibility of intramolecular attack, a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance.[15]
Causality: Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to a lower entropic barrier—the nucleophile is "tethered" to the substrate, increasing the effective concentration at the reaction site.[16] The lone pair of electrons on the chlorine atom can act as an internal nucleophile, attacking the C1 carbon and displacing the tosylate group. This forms a strained, three-membered cyclic chloronium ion intermediate.
This NGP pathway consists of two consecutive S(_N)2 reactions:
-
Intramolecular attack: The chlorine atom attacks C1, displacing the tosylate group and forming the cyclic chloronium ion. This first step causes an inversion of configuration at C1 (if it were a chiral center).
-
Intermolecular attack: An external nucleophile then attacks one of the carbons of the strained chloronium ring (usually C3, which is less sterically hindered), opening the ring. This second step also proceeds via an S(_N)2 mechanism, causing a second inversion.
The net result of this double-inversion process is an overall retention of configuration at the carbon that was initially attacked by the neighboring group.[17][18] NGP often leads to a significant rate enhancement compared to analogous systems without a participating group.[15][19]
View Diagram: Neighboring Group Participation (NGP)
Caption: NGP mechanism involving a cyclic chloronium ion intermediate.
Pathway C: Intramolecular Cyclization to form Cyclopropane
Under specific conditions, typically involving a strong base, this compound can be a precursor for cyclopropane synthesis. This pathway is distinct from NGP and usually involves the formation of a carbanion.
Causality: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) can abstract a proton from the carbon adjacent to the electron-withdrawing tosylate group (C2). The resulting carbanion can then act as an intramolecular nucleophile, attacking C3 and displacing the chloride in an intramolecular S(_N)2 reaction to form the cyclopropane ring. This is a variation of the Wurtz reaction or related intramolecular couplings.[20][21]
View Diagram: Cyclopropane Formation
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Solubility Profile of 3-Chloropropyl p-Toluenesulfonate in Common Organic Solvents: A Framework for Experimental Determination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropropyl p-toluenesulfonate is a key intermediate in organic synthesis, particularly within the pharmaceutical industry for the alkylation of various nucleophiles. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. However, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This technical guide, therefore, provides a comprehensive framework for researchers and drug development professionals to experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the static equilibrium method, discuss various analytical quantification techniques, and emphasize the critical safety precautions required when handling this class of compound.
The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug from discovery to market, solubility is a fundamental physicochemical property that dictates its fate at numerous stages.[1][2][3] For a synthetic intermediate like this compound, solubility data is not merely academic; it is a cornerstone of efficient process development.
-
Reaction Kinetics: The rate and completeness of a reaction often depend on the concentration of reactants in the solution phase. Selecting a solvent in which the tosylate has adequate solubility is essential to achieve desired reaction kinetics and avoid heterogeneous mixtures that can complicate process control.
-
Purification and Crystallization: Solubility curves, which depict solubility as a function of temperature, are critical for designing crystallization processes to purify the final product or intermediates.[4] The choice of an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, is key to maximizing yield and purity.
-
Formulation Development: While this guide focuses on an intermediate, the principles of solubility are directly transferable to the final Active Pharmaceutical Ingredient (API). Poor solubility is a major hurdle in drug development, affecting bioavailability and the ultimate therapeutic efficacy of a drug.[1][5] Early and accurate solubility assessment helps in identifying potential challenges and guiding formulation strategies.[6]
Given the scarcity of published data, the ability to generate reliable solubility values in-house is an invaluable capability for any research and development team.
Safety and Handling of Sulfonate Esters
Before commencing any experimental work, it is imperative to conduct a thorough risk assessment. Sulfonate esters, including this compound, are potential alkylating agents and should be handled with caution.
General Precautions:
-
Engineering Controls: All handling of solid and stock solutions should be performed in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.
-
Spill and Waste: Have appropriate spill containment materials readily available. Dispose of all waste, including contaminated consumables, in accordance with local, state, and federal regulations.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Experimental Framework for Solubility Determination
The "shake-flask" or static equilibrium method is the gold standard for determining the thermodynamic solubility of a compound.[10][11] The principle is straightforward: an excess of the solid solute is agitated in a solvent for a sufficient period to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.
Core Experimental Workflow: The Shake-Flask Method
This protocol provides a robust and reliable means of determining equilibrium solubility.
dot
Caption: Workflow for determining solubility via the Shake-Flask method.
Step-by-Step Protocol:
-
Preparation: To several glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.
-
Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., set to 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. The solution must then be separated from the undissolved solid. This is best achieved by either:
-
Filtration: Withdrawing the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.45 µm).
-
Centrifugation: Centrifuging the vials at the controlled temperature and carefully collecting the clear supernatant.
-
-
Quantification: Accurately dilute the clear, saturated solution with the same solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical method (see Section 4).
Analytical Methods for Quantification
The choice of analytical technique depends on the available instrumentation, the properties of the solute and solvent, and the desired level of precision.[12]
Method 1: Gravimetric Analysis
This is a fundamental and direct method that does not require sophisticated instrumentation.[13][14]
-
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.
-
Procedure:
-
Pipette a precise volume (e.g., 2.0 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the compound's decomposition point.
-
Once all the solvent has evaporated, dry the dish to a constant weight.
-
The final mass of the solute is determined by subtracting the initial weight of the dish from the final weight.
-
-
Calculation: Solubility (g / 100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method, ideal for complex mixtures or when high accuracy is required.
-
Principle: The saturated solution is analyzed by HPLC with a suitable detector (typically UV-Vis). The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.
-
Procedure:
-
Develop a stable HPLC method (select column, mobile phase, and detector wavelength) for this compound.
-
Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve.
-
Inject the appropriately diluted, saturated filtrate and record the peak area.
-
Calculate the concentration of the sample using the linear regression equation from the calibration curve.
-
Method 3: UV-Vis Spectrophotometry
This is a rapid method suitable for compounds that possess a chromophore (a part of the molecule that absorbs UV or visible light).
-
Principle: The absorbance of the saturated solution is measured at a specific wavelength (λ_max). The concentration is then calculated using the Beer-Lambert law by comparing it to a calibration curve.[12]
-
Procedure:
-
Identify the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance to create a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the appropriately diluted, saturated filtrate.
-
Determine the concentration from the calibration curve.
-
Data Presentation
Systematically recording your results is essential for comparison and analysis. The following table provides a template for organizing your experimentally determined data.
Table 1: Template for Recording the Solubility of this compound
| Organic Solvent | Temperature (°C) | Analytical Method Used | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Gravimetric | ||
| Ethanol | 25 | HPLC | ||
| Acetone | 25 | UV-Vis | ||
| Dichloromethane | 25 | Gravimetric | ||
| Tetrahydrofuran (THF) | 25 | HPLC | ||
| Toluene | 25 | HPLC | ||
| Add other solvents | As tested |
To convert g/100 mL to mol/L, use the following formula: Solubility (mol/L) = [Solubility ( g/100 mL) / Molar Mass ( g/mol )] * 10 (Molar Mass of this compound = 248.72 g/mol )
Conclusion
While direct literature values for the solubility of this compound are sparse, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its accurate experimental determination. By employing the robust shake-flask method coupled with appropriate analytical quantification, researchers and drug development professionals can generate the high-quality data essential for informed decision-making in process chemistry, purification, and overall project advancement. Adherence to the outlined safety protocols is paramount to ensure a safe and effective investigation.
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Technical Guide: Infrared Spectroscopy of 3-Chloropropyl p-toluenesulfonate
Executive Summary
3-Chloropropyl p-toluenesulfonate (CAS: 10436-39-2 / 632-02-0) is a potent alkylating agent commonly employed in organic synthesis to introduce the 3-chloropropyl linker. Structurally, it combines a highly reactive sulfonate ester leaving group with a primary alkyl chloride.
From a pharmaceutical development perspective, this molecule is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines due to its alkylating capability. Consequently, precise characterization is not merely a matter of synthesis verification but a critical safety compliance requirement.
This guide details the vibrational spectroscopy of the molecule, distinguishing the diagnostic sulfonyl absorptions from the alkyl chloride fingerprint, and provides a validated protocol for its analysis using Attenuated Total Reflectance (ATR) FTIR.
Part 1: Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational chromophores. The spectrum is dominated by the polar sulfonyl group, which acts as a "spectral beacon," often obscuring weaker alkyl halide signals.
Structural Chromophores
-
The Sulfonate Core (
): The most intense bands in the spectrum. The sulfur-oxygen double bonds exhibit strong dipole changes during stretching, resulting in dominant peaks in the 1350–1150 cm⁻¹ region. -
The Aromatic Anchor (p-Tolyl): Provides a stable reference frame. The para-substitution pattern yields a characteristic "fingerprint" in the low-frequency region (800–850 cm⁻¹).
-
The Alkyl Chloride Tail (
): The C-Cl stretch is electronically decoupled from the aromatic ring but is heavily influenced by the rotational conformation (trans/gauche) of the propyl chain, appearing in the crowded 600–800 cm⁻¹ region.
Diagram 1: Vibrational Logic & Assignment Strategy
The following diagram illustrates the logical flow for assigning spectral bands to specific structural moieties.
Caption: Hierarchical breakdown of vibrational modes used to confirm chemical identity.
Part 2: Experimental Protocol (ATR-FTIR)
Instrument Parameters
-
Technique: Single-Bounce Diamond or ZnSe ATR.
-
Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT (Mercury Cadmium Telluride) if high-throughput screening is required.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Routine ID) to 64 (High Signal-to-Noise).
-
Spectral Range: 4000 – 600 cm⁻¹.
Step-by-Step Workflow
-
System Validation:
-
Ensure the energy throughput (interferogram max) is >20% of the open-beam background.
-
Why: Low energy indicates dirty crystals or misalignment, which distorts peak ratios.
-
-
Background Acquisition:
-
Acquire an air background immediately prior to sampling.
-
-
Sample Application:
-
Apply 10–20 µL of the neat liquid/oil to the center of the crystal.
-
Critical: If the sample is a low-melting solid, apply just enough pressure to ensure optical contact. Do not over-pressurize, as this can shift peak positions slightly due to lattice deformation (though less relevant for amorphous solids).
-
-
Acquisition:
-
Monitor the live spectrum. Look for the saturation of the strong
bands (absorbance > 1.5). If peaks flat-top, reduce the path length (if variable) or switch to a 3-bounce crystal to reduce penetration depth.
-
-
Cleaning (The "Memory Effect"):
-
Sulfonates stick to ZnSe. Clean with Acetone followed by Isopropanol.
-
Validation: Run a "blank" scan after cleaning to ensure no cross-contamination.
-
Diagram 2: Analytical Workflow
Caption: Operational workflow ensuring data integrity and preventing detector saturation.
Part 3: Spectral Interpretation & Data[1]
The following table synthesizes the characteristic absorptions. Note that the Sulfonyl stretches are the primary confirmation of the ester functionality, while the Aromatic overtone pattern confirms the para-substitution.
Characteristic Absorption Table[2][3][4]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic C-H | Stretch ( | 3030 – 3090 | Weak | Differentiates from aliphatic backbone. |
| Alkyl C-H | Stretch ( | 2850 – 2980 | Medium | Propyl chain and Methyl group on toluene. |
| Aromatic Ring | C=C Stretch | ~1598 | Med-Weak | Often appears as a doublet; confirms aromaticity. |
| Sulfonyl ( | Asymmetric Stretch | 1350 – 1375 | Very Strong | Primary ID band. Broad and intense. |
| Sulfonyl ( | Symmetric Stretch | 1170 – 1190 | Very Strong | Primary ID band. Sharp and distinct. |
| Sulfonate Ester | S-O-C Stretch | 900 – 1000 | Strong | Links the sulfur to the propyl chain. |
| p-Substituted Ring | C-H Out-of-Plane Bend | 810 – 840 | Strong | Diagnostic for para-substitution (2 adjacent H's). |
| Alkyl Chloride | C-Cl Stretch | 650 – 750 | Medium | Often obscured; look for a band distinct from the aromatic bend. |
Expert Commentary on Interpretation
-
The "Fingerprint" Trap: Do not rely solely on the C-Cl stretch for identification. In propyl chains, the C-Cl stretch couples with C-C skeletal vibrations, making it variable.
-
Impurity Flag: If you observe a broad band centered around 3400 cm⁻¹, your sample has likely hydrolyzed to p-toluenesulfonic acid (pTSA) . Pure sulfonate esters contain no -OH groups.
Part 4: Critical Application – GTI Monitoring
In drug development, this compound is a Class 2 or 3 solvent/reagent under ICH M7. It is alkylating and potentially mutagenic.
The Limitation of IR: While this guide details the IR spectrum for identification of the pure reagent, IR is NOT suitable for trace analysis (ppm level) of this impurity in a drug substance. The Limit of Detection (LOD) for FTIR is typically 0.1–1.0% (1000–10,000 ppm), whereas safety limits for GTIs are often <50 ppm.
Strategic Use Case: Use FTIR to:
-
Verify the Identity of the incoming raw material (the tosylate) before use in synthesis.
-
Monitor Reaction Completion: Disappearance of the strong 1360 cm⁻¹
band during a nucleophilic substitution reaction (e.g., converting the tosylate to an amine).
For trace quantification in the final API, Liquid Chromatography-Mass Spectrometry (LC-MS) is the required regulatory standard.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for general IR assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General spectral data for sulfonate esters).
- Tepe, A., & Seferoglu, Z. (2011). Structural and spectral properties of p-toluenesulfonates. Journal of Molecular Structure.
Sources
Deconstructing 3-Chloropropyl p-Toluenesulfonate: A Guide to its Mass Spectrometric Fragmentation
Introduction: The Analytical Imperative for Structural Elucidation
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of intermediates and active pharmaceutical ingredients (APIs) is paramount. 3-Chloropropyl p-toluenesulfonate, a key alkylating agent and synthetic building block, presents a unique analytical challenge due to its combination of a reactive sulfonate ester and a halogenated alkyl chain. Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight determination and structural characterization of such compounds. This in-depth guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometric fragmentation pattern of this compound, offering researchers and drug development professionals a predictive framework for its identification and characterization.
The fragmentation of a molecule under EI-MS is a controlled energetic process that results in a reproducible pattern of fragment ions. This "fingerprint" is not arbitrary; it is governed by the inherent chemical stability of the bonds within the molecule and the relative stability of the resulting charged fragments. Understanding these fragmentation pathways is crucial for interpreting mass spectra accurately and gaining confidence in the identity of a substance.
The Molecular Blueprint: Structure and Initial Ionization
This compound (C₁₀H₁₃ClO₃S) possesses a molecular weight of 248.72 g/mol . Its structure comprises a p-toluenesulfonyl (tosyl) group esterified to a 3-chloropropanol moiety. The initial step in EI-MS is the bombardment of the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙) at m/z 248. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), will result in a corresponding M+2 peak at m/z 250 with approximately one-third the intensity of the molecular ion peak.
Predictive Fragmentation Pathways: A Tale of Two Moieties
The fragmentation of this compound can be logically dissected by considering the cleavage patterns of its two primary constituents: the p-toluenesulfonyl group and the 3-chloropropyl chain. The fragmentation is driven by the formation of stable carbocations and resonance-stabilized aromatic ions.
Fragmentation of the p-Toluenesulfonyl Group: The Dominant Signature
The tosyl group is a prominent feature in the mass spectrum, giving rise to several characteristic and often abundant ions.
-
The Tropylium Ion (m/z 91): One of the most common and stable fragments in the mass spectra of compounds containing a benzyl group is the tropylium ion (C₇H₇⁺). This highly stable, aromatic cation is formed via the cleavage of the C-S bond and subsequent rearrangement of the tolyl group. Its high intensity often makes it the base peak in the spectrum.
-
The Tosyl Cation (m/z 155): Cleavage of the S-O bond of the ester linkage results in the formation of the p-toluenesulfonyl cation (CH₃C₆H₄SO₂⁺). This fragment is a key diagnostic ion for the presence of the tosyl group.
-
Loss of SO₂ (m/z 91 from m/z 155): The tosyl cation at m/z 155 can further fragment by losing a neutral molecule of sulfur dioxide (SO₂), leading to the formation of the tolyl cation (C₇H₇⁺), which rearranges to the more stable tropylium ion at m/z 91.
Fragmentation of the 3-Chloropropyl Chain: A Cascade of Cleavages
The 3-chloropropyl chain also undergoes characteristic fragmentation, influenced by the presence of the chlorine atom.
-
Loss of the Chloropropyl Radical: Cleavage of the O-C bond of the ester can lead to the formation of the p-toluenesulfonate anion and a 3-chloropropyl cation (C₃H₆Cl⁺) at m/z 77 (for ³⁵Cl) and 79 (for ³⁷Cl).
-
Loss of HCl: A common fragmentation pathway for chloroalkanes is the elimination of a neutral molecule of hydrogen chloride (HCl). This can occur from the molecular ion or larger fragments containing the chloropropyl chain. For instance, the molecular ion could lose HCl to give a fragment at m/z 212.
-
Alkyl Fragments: The propyl chain can undergo further fragmentation, leading to smaller alkyl cations such as C₃H₅⁺ (m/z 41) and C₂H₄Cl⁺ (m/z 63 and 65).
Hybrid Fragments: Retaining Structural Integrity
Fragments that retain portions of both the tosyl and chloropropyl moieties can also be observed, providing further structural confirmation.
-
[M - Cl]⁺: Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 213.
-
[M - C₃H₆Cl]⁺: Cleavage of the O-C bond with charge retention on the tosyl portion leads to an ion at m/z 171, corresponding to protonated p-toluenesulfonic acid.
Summary of Key Fragment Ions
The following table summarizes the most probable and diagnostically significant fragment ions in the electron ionization mass spectrum of this compound.
| m/z (for ³⁵Cl) | Proposed Structure/Identity | Fragmentation Pathway |
| 248 | Molecular Ion [C₁₀H₁₃³⁵ClO₃S]⁺˙ | Initial Ionization |
| 250 | Molecular Ion Isotope [C₁₀H₁₃³⁷ClO₃S]⁺˙ | Isotopic contribution of ³⁷Cl |
| 213 | [M - Cl]⁺ | Loss of Chlorine Radical |
| 171 | [CH₃C₆H₄SO₃H]⁺˙ | Cleavage of O-C bond with H transfer |
| 155 | [CH₃C₆H₄SO₂]⁺ | Cleavage of S-O bond |
| 91 | [C₇H₇]⁺ | Cleavage of C-S bond (Tropylium ion) |
| 77 | [C₃H₆³⁵Cl]⁺ | Cleavage of O-C bond |
| 65 | [C₅H₅]⁺ | Fragmentation of the aromatic ring |
| 41 | [C₃H₅]⁺ | Fragmentation of the propyl chain |
Visualizing the Fragmentation Cascade
The relationships between the parent molecule and its key fragments can be visualized using a fragmentation pathway diagram.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol: Acquiring the Mass Spectrum
To obtain the mass spectrum of this compound, the following general procedure using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Scientific ISQ, or equivalent).
-
Electron Ionization (EI) source.
-
Quadrupole mass analyzer.
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL of a dilute solution (e.g., 100 µg/mL in dichloromethane or ethyl acetate).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Scan Rate: 2 scans/second.
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragment ions and compare them to the predicted fragmentation pattern outlined in this guide.
-
Utilize a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for comparison, if available.
Conclusion: A Predictive Tool for Confident Identification
The mass spectrometric fragmentation of this compound is a predictable process governed by the relative stabilities of the resulting ions. The spectrum is expected to be dominated by fragments arising from the p-toluenesulfonyl moiety, particularly the highly stable tropylium ion at m/z 91 and the tosyl cation at m/z 155. The presence of the 3-chloropropyl chain will be indicated by fragments such as the chloropropyl cation at m/z 77/79 and through the characteristic isotopic pattern of chlorine-containing ions. By understanding these fundamental fragmentation pathways, researchers and analytical scientists can confidently interpret the mass spectrum of this compound, ensuring the integrity and quality of their chemical syntheses and pharmaceutical development processes.
References
-
NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). 3-chloropropyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). p-Toluenesulfonyl chloride. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). 1-Propanol, 3-chloro-. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]
Methodological & Application
Protocol for N-alkylation of amines with 3-Chloropropyl p-toluenesulfonate.
Abstract
This document provides a comprehensive guide for the N-alkylation of primary and secondary amines using 3-chloropropyl p-toluenesulfonate. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The guide explains the underlying reaction mechanism, provides step-by-step experimental procedures, and includes data interpretation and troubleshooting advice to ensure successful and reproducible outcomes. The use of this compound as the alkylating agent offers a versatile method for introducing a 3-chloropropyl group onto a nitrogen atom, a common structural motif in pharmacologically active compounds.
Introduction
N-alkylation of amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The introduction of an alkyl chain to an amine can significantly alter its biological activity, solubility, and other physicochemical properties.
This application note focuses on the use of this compound as an effective alkylating agent. This reagent possesses two distinct leaving groups: a tosylate and a chloride. The tosylate group is an excellent leaving group, facilitating the initial nucleophilic substitution by the amine. The chloride on the propyl chain remains intact during this first step, providing a handle for subsequent synthetic modifications. This bifunctional nature makes this compound a valuable building block in multi-step syntheses.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom attached to the tosylate group. A base is typically required to neutralize the resulting ammonium salt and regenerate the nucleophilic amine for further reaction or to prevent side reactions.[2][3]
A significant challenge in the N-alkylation of primary amines is preventing over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[1][4] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[4] This protocol will address strategies to favor mono-alkylation.
Reaction Mechanism and Workflow
The N-alkylation of an amine with this compound is a classic SN2 reaction. The key steps are outlined below:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbon atom bearing the tosylate leaving group. This is the rate-determining step.
-
Transition State: A pentavalent transition state is formed where the C-N bond is forming and the C-OTs bond is breaking.
-
Leaving Group Departure: The p-toluenesulfonate anion, a very stable and thus excellent leaving group, departs.
-
Deprotonation: A base in the reaction mixture removes a proton from the newly formed ammonium salt to yield the neutral N-alkylated amine product.
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of amines with this compound.
Caption: General experimental workflow for N-alkylation.
Detailed Reaction Mechanism
The diagram below details the SN2 mechanism for the N-alkylation of a primary amine with this compound.
Caption: SN2 mechanism for N-alkylation.
Experimental Protocol: General Procedure for Mono-N-alkylation
This protocol provides a general method for the selective mono-N-alkylation of a primary amine. Modifications may be necessary depending on the specific amine substrate.
Materials and Equipment
-
Reactants:
-
Primary or secondary amine (1.0 eq.)
-
This compound (1.0 - 1.2 eq.)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N)) (1.5 - 2.0 eq.)
-
-
Solvent:
-
Polar aprotic solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
-
Work-up Reagents:
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
-
Purification:
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and the chosen polar aprotic solvent (e.g., acetonitrile).
-
Add the base (1.5 - 2.0 eq.). For solid bases like K₂CO₃, ensure vigorous stirring.
-
Stir the mixture at room temperature for 10-15 minutes under an inert atmosphere.
-
-
Addition of Alkylating Agent:
-
Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the stirred amine/base mixture at room temperature. For highly reactive amines, cooling the reaction to 0 °C may be beneficial to control the initial exotherm.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[1]
-
Monitor the progress of the reaction by TLC or LC-MS. A typical TLC eluent system is a mixture of hexane and ethyl acetate. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear. Pay close attention to the potential formation of a more non-polar dialkylated byproduct.[1]
-
-
Work-up:
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[1]
-
If a solid base was used, filter the reaction mixture to remove the inorganic salts.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis of the crude material. This step is crucial for separating the desired mono-alkylated product from any unreacted starting materials and over-alkylated byproducts.
-
Data and Expected Results
The success of the N-alkylation reaction is highly dependent on the nature of the amine and the reaction conditions. Below is a table summarizing typical conditions and considerations for different classes of amines.
| Amine Type | Recommended Base | Recommended Solvent | Typical Temperature | Key Considerations |
| Primary Aliphatic | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Room Temp. to 60°C | Prone to over-alkylation. Use of a slight excess of amine or careful control of stoichiometry is recommended.[4] |
| Secondary Aliphatic | K₂CO₃, Et₃N | Acetonitrile, DMF | Room Temp. to 80°C | Generally less prone to over-alkylation to the quaternary salt unless forcing conditions are used.[4] |
| Anilines | K₂CO₃, NaHCO₃ | DMF, Acetonitrile, Water | 60°C to 100°C | Less nucleophilic than aliphatic amines, often requiring higher temperatures.[5] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently strong base.- Low reaction temperature.- Sterically hindered amine. | - Use a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature.- Prolong the reaction time. |
| Over-alkylation | - Product amine is more nucleophilic than starting amine.- Stoichiometry of alkylating agent is too high. | - Use a larger excess of the starting amine.- Add the alkylating agent slowly at a lower temperature.- Use a competitive deprotonation/protonation strategy.[6] |
| Formation of Elimination Byproducts | - Strongly basic conditions with a sterically hindered amine. | - Use a milder, non-nucleophilic base (e.g., a hindered organic base).- Lower the reaction temperature. |
| Difficult Purification | - Similar polarity of starting material, product, and byproducts. | - Optimize the eluent system for column chromatography.- Consider converting the product to a salt for purification by recrystallization. |
Conclusion
The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of N-(3-chloropropyl)amines. By carefully selecting the base, solvent, and reaction temperature, and by diligently monitoring the reaction progress, high yields of the desired mono-alkylated product can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
University of Calgary, Department of Chemistry. Ch22: Alkylation of Amines. Available from: [Link]
-
Zell, T., et al. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. 2017. Available from: [Link]
-
Chemistry with Caroline. Alkylation of Amines. YouTube. 2022. Available from: [Link]
-
Zhang, G., et al. Base-mediated cascade amidination/N-alkylation of amines by alcohols. Chemical Communications. 2020. Available from: [Link]
-
Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry. 2017. Available from: [Link]
-
Singh, C. B., et al. Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry. 2007. Available from: [Link]
- Bhattacharyya, S., et al. A simple and efficient approach for the monoalkylation of primary amines under mild reaction conditions. Tetrahedron Letters. 2005.
-
Wikipedia. Amine alkylation. Available from: [Link]
- Bhattacharyya, S. Chemoselective formation of secondary amines from primary amines and alkyl halides.
- Singh, C. B., et al. Aqueous N-alkylation of amines using NaHCO3 and aliphatic bromides. European Journal of Organic Chemistry. 2007.
- ACS Publications.
-
Reddy, K. L., et al. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. 2014. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-mediated cascade amidination/N-alkylation of amines by alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis of functionalized linkers using 3-Chloropropyl p-toluenesulfonate
Utilizing 3-Chloropropyl p-Toluenesulfonate (CAS 1969-31-9) for Chemoselective Bioconjugation
Introduction: The Bifunctional Advantage
In the architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a functional component that dictates solubility, stability, and pharmacokinetics.
This compound (Cl-(CH2)3-OTs) represents a "Goldilocks" reagent for linker synthesis. Unlike symmetric dihalides (e.g., 1,3-dichloropropane), which suffer from polymerization and statistical product mixtures (mono- vs. bis-substitution), this reagent possesses two electrophilic sites with vastly different reactivities.
This guide details the exploitation of the Leaving Group Differential (
Mechanistic Foundation: Chemoselectivity
The utility of this compound rests on the nucleofugality difference between the tosylate and the chloride.
-
The Tosylate (OTs): A "super-leaving" group (
of conjugate acid ). It is displaced rapidly by nucleophiles under mild conditions ( ). -
The Chloride (Cl): A moderate leaving group (
of conjugate acid ). It remains inert under the conditions used to displace the tosylate, requiring elevated temperatures ( ) or activation (Finkelstein iodination) to react.
This kinetic window allows researchers to install a delicate "warhead" or "anchor" at the OTs end while preserving the Cl handle for a later, distinct coupling event.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways enabled by this reagent.
Figure 1: Divergent synthetic pathways. Path A yields "Click" precursors; Path B yields Ether-linked scaffolds. The chloride handle is preserved in both intermediates.
Experimental Protocols
Protocol A: Synthesis of Azide-Functionalized Linkers (Click-Ready)
Objective: Selective displacement of OTs by azide (
Reagents:
-
This compound (1.0 equiv)
-
Sodium Azide (
) (1.2 equiv) -
Solvent: DMF (Anhydrous)
-
Workup: Diethyl ether, Water, Brine
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 2.48 g) in anhydrous DMF (20 mL).
-
Azidation: Add solid
(12 mmol, 0.78 g) in one portion.-
Note:
is toxic. Handle in a fume hood.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc).[1] The tosylate spot will disappear; the chloride remains intact. Higher temperatures (
) may risk displacing the chloride.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) and extract with diethyl ether (
mL). -
Purification: Wash combined organics with water (
) and brine ( ) to remove DMF. Dry over and concentrate carefully (product is volatile). -
Yield: Expect 85–95% of a clear oil.
Protocol B: Phenolic Alkylation (PROTAC Anchor Synthesis)
Objective: Attachment of the linker to a phenolic drug scaffold (e.g., Estradiol, Thalidomide derivatives, or VHL ligands). Application: Creating the "Linker-Anchor" moiety for PROTACs.
Reagents:
-
Phenolic Substrate (Ar-OH) (1.0 equiv)
-
This compound (1.2 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv) -
Solvent: Acetonitrile (
) or Acetone
Step-by-Step Procedure:
-
Activation: In a dry flask, suspend the Phenolic Substrate (5 mmol) and
(10 mmol) in MeCN (25 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add this compound (6 mmol, 1.49 g) dropwise.
-
Reaction: Reflux at 80°C (MeCN) or 56°C (Acetone) for 12–16 hours.
-
Mechanistic Note: The phenoxide attacks the
carbon. The bond is too strong to be displaced by phenoxide under these conditions, preventing polymerization.
-
-
Filtration: Cool the mixture and filter off the inorganic salts (
/ ). -
Isolation: Concentrate the filtrate. If necessary, purify via column chromatography (
). -
Validation:
NMR will show a triplet at ppm (corresponding to ) and a triplet at ppm (corresponding to ).
Protocol C: Activation of the Chloride (Finkelstein Reaction)
Objective: Converting the dormant chloride end (from Protocol A or B) into a reactive iodide for final coupling.
Reagents:
-
Chloro-intermediate (from Protocol A or B)
-
Sodium Iodide (NaI) (5.0 equiv)
-
Solvent: Acetone (Dry)
Procedure:
-
Dissolve the chloro-intermediate in acetone (0.2 M).
-
Add NaI.[2]
-
Reflux for 18–24 hours.
-
Driving Force: NaCl is insoluble in acetone and precipitates out, driving the equilibrium toward the alkyl iodide.
-
-
Filter the white NaCl precipitate and concentrate to obtain the iodo-linker, which is highly reactive toward secondary amines (e.g., for attaching the second PROTAC ligand).
Data Summary & Comparison
| Parameter | Tosylate (-OTs) | Chloride (-Cl) | Iodide (-I) |
| Role | Primary Leaving Group | Latent Handle | Activated Handle |
| Relative Reactivity ( | |||
| Displacement Conditions | Weak Nu, | Strong Nu, | Mild Nu, RT |
| Typical Nucleophiles | Phenols, Azides, Thiols | Iodide (for activation) | Secondary Amines |
Troubleshooting & Optimization
Common Pitfall: Elimination (Allyl Chloride Formation)
If the reaction uses a strong, hard base (e.g., NaOH, NaH) at high temperatures, E2 elimination can compete with
-
Symptom: Appearance of olefinic protons in NMR (
ppm). -
Solution: Switch to weaker, non-nucleophilic bases like
or and maintain temperatures below during the tosylate displacement step.
Logical Workflow for PROTAC Synthesis
The following diagram details the strategic assembly of a PROTAC molecule using this linker.
Figure 2: Step-wise PROTAC assembly. The chloride serves as a protecting group for the alkyl chain until activation is required.
References
-
Sigma-Aldrich. this compound Product Specification & Properties (CAS 1969-31-9).
-
Wolf, N., et al. (2020). "Synthesis of 1-azido-3-iodopropane and functionalization of linkers." Journal of Organic Chemistry, 85(15), 9751–9760. (Demonstrates the conversion of chloropropyl chains to azides and iodides).
-
ChemicalBook. Propyl p-toluenesulfonate and derivatives synthesis protocols.
-
National Institutes of Health (NIH). Understanding the Alkylation of Phenols by Chloropropyl Linkers. (Contextualizing the kinetics of ether formation).
Sources
Application Notes and Protocols: The Strategic Use of 3-Chloropropyl p-toluenesulfonate in the Synthesis of Saturated Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth exploration of 3-chloropropyl p-toluenesulfonate as a strategic bifunctional reagent for synthesizing valuable six-membered saturated heterocyclic compounds. Capitalizing on the differential reactivity of its two electrophilic centers, this reagent enables efficient, often one-pot, construction of piperidine, morpholine, and thiomorpholine scaffolds, which are ubiquitous in medicinal chemistry.[1][2] We present the core chemical principles, detailed mechanistic pathways, step-by-step experimental protocols, and key data to empower researchers in leveraging this versatile building block for drug discovery and development.
Introduction: The Chemical Logic of a Bifunctional Reagent
In the vast toolkit of synthetic organic chemistry, reagents that offer multiple, controllable reactive sites are of paramount importance for building molecular complexity efficiently. This compound is a prime example of such a reagent. It is a bifunctional alkylating agent possessing two distinct electrophilic carbons connected by a propyl chain.[3][4]
The synthetic utility of this molecule is rooted in the significant difference in the leaving group ability of the p-toluenesulfonate (tosylate) group compared to the chloride atom. The tosylate is an excellent leaving group due to the ability of the sulfonate group to stabilize the resulting negative charge through resonance. Consequently, the carbon atom to which it is attached (C1) is highly susceptible to nucleophilic attack. The chloride atom is a moderately good leaving group, rendering its corresponding carbon (C3) less reactive. This reactivity differential is the cornerstone of its application, allowing for a sequential, two-stage reaction pathway.
A nucleophile will preferentially attack the C1 position, displacing the tosylate group in an initial intermolecular alkylation. This reaction forms a new intermediate that contains a terminal alkyl chloride, which is perfectly poised for a subsequent intramolecular cyclization to form a stable six-membered ring.
Caption: Structure and reactive sites of this compound.
Core Application: One-Pot Synthesis of Six-Membered Heterocycles
The primary application of this compound is the construction of saturated six-membered heterocycles via a tandem alkylation-cyclization sequence. This strategy is highly convergent and atom-economical, transforming simple primary amines, amino alcohols, or aminothiols into complex cyclic structures in a single synthetic operation.
The general workflow involves two key events:
-
Intermolecular Nucleophilic Substitution: A primary nucleophile (e.g., an amine) attacks the most reactive electrophilic site, the carbon bearing the tosylate group. This step is typically conducted in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct.
-
Intramolecular Cyclization: The newly formed secondary amine (or ether/thioether) intermediate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chloride. This ring-closing step is often promoted by heat and a suitable base, leading to the formation of the desired heterocyclic ring.
Caption: General workflow for one-pot heterocyclic synthesis.
Protocol 1: Synthesis of N-Substituted Piperidines
The piperidine ring is a privileged scaffold found in numerous pharmaceuticals and natural products.[1][5] The reaction of a primary amine with this compound provides a direct and efficient route to N-substituted piperidines.[6]
Mechanistic Rationale
The reaction proceeds via a tandem N-alkylation. The primary amine first displaces the tosylate group. The resulting secondary amine is then deprotonated by the base, and the subsequent intramolecular Sₙ2 reaction displaces the chloride to form the piperidine ring. This approach is analogous to syntheses using 1,5-dihalopentanes but benefits from the defined sequential reactivity.[1]
Caption: Mechanism for N-substituted piperidine synthesis.
Detailed Experimental Protocol: Synthesis of 1-Benzylpiperidine
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 248.72 | 10.0 | 2.49 g |
| Benzylamine | 107.15 | 10.0 | 1.09 mL |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 25.0 | 3.45 g |
| Acetonitrile (MeCN), anhydrous | - | - | 50 mL |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.49 g, 10.0 mmol), potassium carbonate (3.45 g, 25.0 mmol), and anhydrous acetonitrile (50 mL).
-
Addition of Amine: While stirring the suspension, add benzylamine (1.09 mL, 10.0 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting materials and the formation of a new, less polar product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Substituted Morpholines and Thiomorpholines
Morpholine and thiomorpholine motifs are crucial pharmacophores in drug design.[2][7] This methodology provides a straightforward entry to these heterocycles by reacting this compound with N-substituted 2-aminoethanols or 2-aminoethanethiols, respectively.
Mechanistic Rationale
The synthesis begins with the N-alkylation of the secondary amine with this compound. The resulting tertiary amine intermediate contains a pendant alcohol or thiol. In the presence of a strong base (e.g., NaH), the hydroxyl or thiol group is deprotonated to form a potent alkoxide or thiolate nucleophile. This nucleophile then undergoes a rapid intramolecular cyclization, displacing the chloride to form the morpholine or thiomorpholine ring.
Caption: Parallel synthesis of morpholine and thiomorpholine derivatives.
Detailed Experimental Protocol: Synthesis of 4-Benzylmorpholine
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-(Benzylamino)ethan-1-ol | 151.21 | 10.0 | 1.51 g |
| This compound | 248.72 | 10.5 | 2.61 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.0 | 2.76 g |
| Sodium Hydride (NaH), 60% in oil | 24.00 (as NaH) | 12.0 | 0.48 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 60 mL |
Procedure
-
N-Alkylation Step:
-
In a 250 mL flask, dissolve 2-(benzylamino)ethan-1-ol (1.51 g, 10.0 mmol) and this compound (2.61 g, 10.5 mmol) in anhydrous THF (40 mL).
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Heat the mixture to reflux for 8-12 hours until TLC/LC-MS indicates consumption of the starting amine.
-
Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure. This crude intermediate can be used directly in the next step.
-
-
Cyclization Step:
-
Carefully prepare a suspension of sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) in anhydrous THF (20 mL) in a separate flask under a nitrogen atmosphere at 0°C (ice bath).
-
Dissolve the crude intermediate from the previous step in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, then heat to 50°C for 4 hours.
-
Monitor the reaction for the formation of the product.
-
Work-up: Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of water (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel, add more water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Drying and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield 4-benzylmorpholine.
-
Note: A similar protocol can be followed for the synthesis of 4-Benzylthiomorpholine by starting with 2-(benzylamino)ethane-1-thiol.
Summary of Applications and Conditions
| Heterocycle | Nucleophile Precursor | Key Reaction Steps | Typical Base(s) | Typical Solvent(s) | Expected Yield |
| Piperidine | Primary Amine (R-NH₂) | One-pot tandem N-alkylation | K₂CO₃, Cs₂CO₃, Et₃N | MeCN, DMF, Toluene | 60-85% |
| Morpholine | N-Substituted Amino Alcohol | 1. N-Alkylation2. Intramolecular O-Alkylation | K₂CO₃ then NaH, t-BuOK | THF, DMF | 50-75% |
| Thiomorpholine | N-Substituted Aminothiol | 1. N-Alkylation2. Intramolecular S-Alkylation | K₂CO₃ then NaH, K₂CO₃ | THF, DMF, EtOH | 55-80% |
Troubleshooting and Key Considerations
-
Choice of Base: For the initial tosylate displacement, a mild inorganic base like K₂CO₃ is sufficient. For the final cyclization involving alcohols or thiols, a stronger, non-nucleophilic base like NaH or t-BuOK is required to generate the corresponding anion.
-
Solvent: Polar aprotic solvents like acetonitrile, DMF, or THF are generally preferred as they effectively solvate the intermediates and do not interfere with the nucleophilic substitutions.
-
Side Reactions: Over-alkylation or polymerization can occur if reaction conditions are not controlled. Using a slight excess of the amine or ensuring slow addition can mitigate this. Elimination reactions to form allyl chloride are a potential side pathway, especially with sterically hindered bases or high temperatures.
-
In Situ Halide Exchange: In some cases, adding a catalytic amount of sodium iodide (NaI) can accelerate the final cyclization step by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).[8]
Conclusion
This compound is a highly effective and strategic reagent for the synthesis of six-membered saturated N-, O-, and S-containing heterocycles. Its well-defined differential reactivity allows for controlled, sequential bond formation, providing a reliable and efficient pathway to molecular scaffolds of high value in pharmaceutical research. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully implement this chemistry in their synthetic programs.
References
-
Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]
-
Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis. Available at: [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
-
ChemRxiv. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Oertel, A. M., et al. (2009). Synthesis of N,N′-asymmetrically substituted imidazolium iodides. Synthesis. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). 3-Chloropropylbis(catecholato)silicate as a Bifunctional Reagent for the One-Pot Synthesis of Tetrahydroquinolines from o-Bromosulfonamides. Available at: [Link]
-
ResearchGate. (n.d.). Major bifunctional (alkylating) agents associated with the risk of occurrence of t-MN. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Retrieved from [Link]
-
GPnotebook. (2018). Alkylating agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. gpnotebook.com [gpnotebook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. Thiomorpholine synthesis [organic-chemistry.org]
- 8. 3-Chloropropylbis(catecholato)silicate as a Bifunctional Reagent for the One-Pot Synthesis of Tetrahydroquinolines from o-Bromosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies & Linker Chemistry Involving 3-Chloropropyl p-Toluenesulfonate
Part 1: Executive Summary & Strategic Rationale
The Reagent Profile
3-Chloropropyl p-toluenesulfonate (CAS: 19626-96-1) is a specialized bifunctional electrophile. Unlike standard protecting group reagents (e.g., Boc-anhydride, Fmoc-Cl) that introduce a passive blocking group, this reagent introduces a reactive handle —the 3-chloropropyl moiety.
The Core Strategy: "The Latent Electrophile"
The primary utility of this reagent lies in the differential reactivity between the tosylate (OTs) and the chloride (Cl) groups.
-
High Reactivity (Installation): The tosylate group is a superior leaving group (
vs Cl), allowing for rapid, selective alkylation of nucleophiles (amines, phenols, thiols, carboxylates) under mild basic conditions. -
Latent Reactivity (Protection Phase): The resulting 3-chloropropyl tail is stable to acidic, basic, and oxidative conditions that would cleave standard protecting groups (e.g., TFA, Piperidine, Hydrogenolysis).
-
Activation (The "Catch"): The terminal chloride remains inert until activated by specific conditions—typically nucleophilic substitution (Finkelstein iodination) or intramolecular cyclization.
Application Scope
-
Safety-Catch Linkers: Masking amines/phenols during multi-step synthesis where standard protecting groups are too labile.
-
Prodrug Development: Modulating lipophilicity of polar drugs (amines/phenols) with a metabolic handle.
-
Cyclative Release Strategies: Creating precursors for pyrrolidines or azetidines via intramolecular alkylation.
Part 2: Mechanistic Pathways & Workflows
The following diagram illustrates the "Select-Protect-Activate" workflow, highlighting the orthogonality of the 3-chloropropyl group.
Figure 1: Strategic workflow for 3-chloropropyl installation and subsequent activation. The differential leaving group ability (OTs >> Cl) ensures selective mono-alkylation.
Part 3: Detailed Protocols
Protocol A: Selective Installation (Protection)
Objective: Masking a secondary amine or phenol using this compound. Principle: Exploiting the leaving group hierarchy (OTs > Cl) to prevent polymerization or cross-linking.
Materials:
-
Substrate (Amine/Phenol): 1.0 equiv.
-
This compound: 1.1 equiv.
-
Base:
(for phenols) or (for amines). -
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the Substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Base (2.0 equiv) and stir at room temperature for 15 minutes.
-
Note: For sensitive amines, add DIPEA (2.5 equiv) instead of inorganic carbonate.
-
-
Addition: Cool the mixture to 0°C. Add this compound (1.1 equiv) dropwise as a solution in minimal DMF.
-
Critical Control: Slow addition at 0°C prevents the less reactive chloride end from participating in side reactions, although its reactivity is significantly lower.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of starting material.[1] The product Nu-(CH2)3-Cl should be the major peak.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF and excess tosylate salts. Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The chloropropyl derivative is typically lipophilic and easily separated.
Protocol B: Activation & Cyclative Release
Objective: Converting the inert chloropropyl group into a reactive species for cyclization (e.g., forming a pyrrolidine ring from a protected amine).
Step-by-Step Methodology:
-
Finkelstein Activation (Optional but Recommended):
-
Dissolve Nu-(CH2)3-Cl in Acetone or MEK (Methyl Ethyl Ketone).
-
Add Sodium Iodide (NaI, 5.0 equiv).
-
Reflux for 12–24 hours. The Cl is displaced by I, creating a much more reactive electrophile (Nu-(CH2)3-I).
-
Validation: Check by NMR (Shift of
protons from ~3.6 ppm (Cl) to ~3.2 ppm (I)).
-
-
Cyclization:
-
Dissolve the iodide intermediate in dilute MeCN (0.01 M) to favor intramolecular reaction.
-
Add a non-nucleophilic base (e.g.,
-BuOK or NaH) if a proton needs to be removed from the internal nucleophile. -
Heat to 60–80°C.
-
Result: Formation of the cyclic product.
-
Part 4: Quantitative Data & Troubleshooting
Reactivity Comparison Table
The following table summarizes the stability of the 3-chloropropyl group compared to standard protecting groups.
| Condition | 3-Chloropropyl (Cl-Pr) | Boc (t-Butoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | TBDMS (Silyl Ether) |
| 50% TFA / DCM | Stable | Labile (Cleaved) | Stable | Labile |
| 20% Piperidine | Stable | Stable | Labile (Cleaved) | Stable |
| LiOH / H2O (pH 12) | Stable | Stable | Unstable | Stable |
| H2 / Pd-C | Stable | Stable | Stable | Stable |
| NaI / Acetone / Heat | Reactive (Activates) | Stable | Stable | Stable |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation (Dimerization) | High concentration or excess reagent. | Dilute reaction to <0.1 M. Use strict 1.05 equiv of tosylate. Add reagent slowly at 0°C. |
| No Reaction | Poor nucleophilicity of substrate. | Switch solvent to DMSO or HMPA (caution). Use Cs2CO3 or NaH to increase anion reactivity. |
| Elimination (Formation of Allyl) | Strong base used at high temp. | Avoid strong bases like NaH or t-BuOK during the installation phase. Stick to carbonates (K2CO3). |
| Incomplete Cyclization | Chloride is too poor a leaving group. | Perform Finkelstein exchange (Cl |
Part 5: References
-
Reagent Properties & Synthesis:
-
Safety-Catch Linker Concepts:
-
Finkelstein Activation Protocols:
-
Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Standard reference for Halogen exchange kinetics).
-
-
Application in Prodrugs (Amine Masking):
-
General Protecting Group Stability:
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. US9045520B2 - Synthesis of purine nucleosides - Google Patents [patents.google.com]
- 6. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Step-by-step guide for a reaction with 3-Chloropropyl p-toluenesulfonate
Application Note: Selective N-Alkylation Strategies using 3-Chloropropyl p-Toluenesulfonate
Introduction & Chemical Logic
This compound (CAS: 19626-96-1) is a bifunctional alkylating agent critical in medicinal chemistry for linker synthesis and heterocycle formation. Its utility stems from the distinct reactivity profiles of its two electrophilic sites:
-
The Tosylate (OTs): A "hard," highly reactive leaving group (
of conjugate acid ). -
The Chloride (Cl): A "softer," moderately reactive leaving group (
of conjugate acid , but kinetically slower in non-iodide catalyzed reactions).
The Core Directive: This guide details the chemoselective N-alkylation of a secondary amine. By exploiting the kinetic difference between C-OTs and C-Cl bonds, researchers can attach the propyl-chloride chain to a nucleophile without disturbing the terminal chloride. This preserves the chloride for downstream applications, such as Finkelstein-mediated cyclization or secondary substitution.
Mechanistic Insight
The reaction proceeds via a classical
-
Kinetic Control: At mild temperatures (40–60°C) in polar aprotic solvents, the amine nucleophile attacks the carbon attached to the tosylate exclusively. The C-Cl bond remains kinetically inert under these conditions.
-
Thermodynamic Risk: Elevated temperatures (>100°C) or the presence of soluble iodide salts (e.g., KI) will activate the chloride, leading to polymerization or uncontrolled bis-alkylation.
Figure 1: Reaction coordinate showing the kinetic pathway favoring displacement of the tosylate group over the chloride.
Standardized Protocol: N-Alkylation
Target: Synthesis of N-(3-chloropropyl)piperazine derivative (Model Reaction).
Reagents & Equipment
-
Substrate: Secondary Amine (1.0 equiv).
-
Linker: this compound (1.1 – 1.2 equiv).
-
Base: Anhydrous Potassium Carbonate (
) (2.0 – 3.0 equiv).-
Note:
is preferred over to prevent harsh deprotonation that might encourage elimination (E2) of the linker to form allyl chloride.
-
-
Solvent: Acetonitrile (ACN) (anhydrous).
-
Alternative: DMF (if substrate solubility is poor), but ACN simplifies workup.
-
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Nitrogen (
) or Argon.
-
-
Solubilization:
-
Add the Secondary Amine (1.0 equiv) and Anhydrous
(3.0 equiv) to the flask. -
Add Anhydrous Acetonitrile (0.1 M concentration relative to amine).
-
Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation/surface activation.
-
-
Linker Addition:
-
Dissolve this compound (1.1 equiv) in a minimal amount of ACN.
-
Add this solution dropwise to the reaction mixture over 10 minutes.
-
Critical: Dropwise addition prevents localized high concentrations of linker, reducing the risk of quaternary ammonium salt formation.
-
-
Reaction:
-
Heat the mixture to 50–60°C .
-
Monitor: Check TLC or LC-MS at 2 hours. The tosylate (
in Hex/EtOAc) should disappear. -
Checkpoint: If the reaction is sluggish, increase temp to 80°C (reflux for ACN), but do not exceed 85°C to protect the chloride.
-
-
Workup:
-
Cool to RT.
-
Filter off the solid salts (
and ) using a sintered glass funnel or Celite pad. -
Rinse the cake with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification:
-
The residue is usually a semi-solid or oil.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient. The product (chloride intact) is typically less polar than the starting amine but more polar than the bis-alkylated impurity.
-
Critical Parameter Optimization
The following table summarizes how to tune the reaction based on substrate class.
| Parameter | Standard Condition | Variation for Low Reactivity | Variation for High Reactivity |
| Base | DIPEA (Mild, homogeneous) | ||
| Solvent | Acetonitrile (ACN) | DMF or DMSO (Polarity boost) | DCM or THF (Slows rate) |
| Temp | 60°C | 80–90°C | 0°C |
| Stoichiometry | 1.1 equiv Linker | 1.5 equiv Linker | 1.0 equiv Linker (Slow addition) |
Troubleshooting Guide:
-
Issue: Formation of Allyl Chloride (Elimination).
-
Cause: Base is too strong or temperature too high.
-
Fix: Switch from
or to or . Lower temperature.
-
-
Issue: Hydrolysis of Tosylate (formation of alcohol).
-
Cause: Wet solvent.
-
Fix: Use molecular sieves (3Å) in the reaction; ensure ACN is anhydrous.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the N-alkylation protocol.
Safety & Handling (HSE)
-
Genotoxicity: Alkylating agents like 3-chloropropyl tosylate are potentially genotoxic (mutagenic). They alkylate DNA.
-
Controls:
-
Handle exclusively in a fume hood.
-
Double-glove (Nitrile) to prevent skin absorption.
-
Quenching: Quench all glassware and spills with 10% aqueous Ammonium Hydroxide or dilute NaOH to destroy residual alkylating agent before washing.
-
References
-
Chemical Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 87627, this compound" PubChem, [Link].
-
Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution). [Link]
-
Tosylate Reactivity: Kazemi, F., et al. (2007).[2] "Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions." Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Application in Synthesis: Lohray, B. B., et al. (2008).[3] "Novel inverse agonists of cannabinoid receptor 1." Bioorganic & Medicinal Chemistry Letters. (Example of chloro-linker usage). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Chloropropyl p-toluenesulfonate Alkylations
Executive Summary & Chemical Logic
3-Chloropropyl p-toluenesulfonate (CAS: 632-02-0) is a premier bifunctional linker used to introduce a 3-chloropropyl chain onto nucleophiles (amines, phenols, thiols). Its utility relies on chemoselectivity : the tosylate (OTs) is a "super-leaving group" (
This guide addresses the specific challenges of maintaining this selectivity while preventing common failure modes like elimination (allyl chloride formation) or hydrolytic degradation.
Core Protocol: The Self-Validating Workflow
Do not treat this reaction as a simple "mix and stir." The following protocol includes checkpoints to validate success at each stage.
Standard Operating Procedure (SOP) for N/O-Alkylation
Reagents:
-
Substrate: Nucleophile (Amine/Phenol)
-
Reagent: this compound (1.1 - 1.2 equiv)
-
Base:
(mild) or (faster) for phenols; DIPEA for amines. -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Guide:
-
Pre-Activation (Check pH): Dissolve the nucleophile and base in the solvent. Stir for 15-30 mins.
-
Why: Ensures deprotonation is initiated before adding the electrophile, reducing the kinetic barrier.
-
-
Controlled Addition: Add this compound slowly (dropwise if liquid/solution) at 0°C or RT.
-
Why: High local concentrations of the electrophile combined with exotherms can trigger E2 elimination.
-
-
Reaction Monitoring (TLC/LCMS): Heat to 40-60°C. Monitor for the disappearance of the tosylate peak, not just the nucleophile.
-
Checkpoint: If you see a new peak with Mass M+41 (Allyl) instead of M+77 (Chloropropyl), you are observing elimination.
-
-
Quench: Cool to RT. Dilute with EtOAc, wash with water/brine.
-
Crucial: Do not use strong basic aqueous washes for prolonged periods; the terminal chloride is stable, but the newly formed product may be sensitive to cyclization (see Troubleshooting).
-
Visualizing the Reaction Pathways[1]
The following diagram maps the decision logic and competing pathways. Use this to diagnose where your reaction went wrong.
Caption: Figure 1: Mechanistic divergence. Path A is the goal. Path B and D are the primary failure modes driven by excessive heat or base strength.
Troubleshooting & FAQs
Q1: I am seeing significant amounts of Allyl Chloride (elimination product). How do I stop this?
Diagnosis: You are likely using a base that is too strong (like NaH or KOtBu) or a temperature that is too high. The proton beta to the tosylate is acidic enough to be abstracted, leading to E2 elimination. Solution:
-
Switch Base: Move to
or . These are strong enough to promote alkylation but kinetically poorer at proton abstraction in this system. -
Lower Temperature: Run the reaction at RT or max 40°C. The activation energy for
is generally lower than E2 for primary tosylates. -
Solvent Change: If using DMF (which can decompose to dimethylamine and act as a base), switch to Acetonitrile or Acetone.
Q2: The reaction stalls with the Tosylate unconsumed, but I don't want to heat it further.
Diagnosis: The nucleophile is too weak or the leaving group is stabilized by the solvent cage. Solution: Use the Finkelstein Catalyst method.
-
Add 10-20 mol% NaI (Sodium Iodide) or TBAI (Tetrabutylammonium Iodide) .
-
Mechanism:[1][2][3][4][5][6][7] Iodide displaces the OTs (fast) to form an intermediate alkyl iodide. The alkyl iodide is a softer, more reactive electrophile than the tosylate, which then reacts with your nucleophile.
-
Warning: Do not use stoichiometric iodide, or you risk displacing the terminal chloride as well (though Cl is much slower to react than OTs/I).
Q3: My product degrades during workup. What is happening?
Diagnosis: If your nucleophile was a secondary amine, your product is a tertiary amine with a pendant alkyl chloride:
-
Acidic Workup: Keep the product as the HCl salt immediately after isolation. The protonated amine cannot nucleophilically attack the chloride tail.
-
Avoid Distillation: Do not distill the free base; the heat will drive cyclization.
Q4: How do I remove excess 3-Chloropropyl tosylate from the crude mixture?
Diagnosis: Tosylates are not volatile and can streak on silica. Solution:
-
Chemical Scavenging: Add a small amount of a highly reactive, water-soluble amine (like N,N-dimethylethylenediamine) or polymer-supported amine at the end of the reaction. Stir for 1 hour. This converts excess tosylate into a polar amine salt that washes away in the aqueous extraction.
-
Hydrolysis: Stir the crude mixture with aqueous NaOH (if your product is stable) for 1 hour. The tosylate hydrolyzes to the alcohol, which has a very different Rf value.
Data & Selection Guide
Solvent & Base Compatibility Table
| Solvent | Recommended Base | Temp Range | Suitability | Notes |
| Acetonitrile | 25°C - 60°C | High | Best balance of rate vs. elimination risk. Easy workup. | |
| DMF | 0°C - 40°C | Medium | Good for solubility, but hard to remove. Risk of thermal elimination. | |
| Acetone | Reflux (56°C) | High | Classic "Finkelstein" conditions. Very mild. | |
| THF | 0°C | Low | Poor solubility for carbonate bases. Only for strong nucleophiles. |
References
-
Reactivity of Sulfonate Esters: BenchChem. (2025).[8] A Head-to-Head Comparison of Tosylate and Other Leaving Groups. Retrieved from
-
Finkelstein-Type Catalysis: Wikipedia. Finkelstein Reaction Mechanism and Conditions. Retrieved from
-
Hydrolysis Kinetics: US EPA. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from
-
Leaving Group Comparison: Chemistry LibreTexts. Tosylate—Another Good Leaving Group. Retrieved from
-
Cyclization Risks: Bar-Haim, G., & Kol, M. (2004).[9] Selective Mono-N-alkylation of 3-Amino Alcohols. Organic Letters. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the SDS for this compound before handling.
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Common side reactions and byproducts when using 3-Chloropropyl p-toluenesulfonate
Welcome to the technical support center for 3-Chloropropyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the side reactions and byproducts that can arise during its use. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and control your experiments for optimal outcomes.
Introduction to this compound
This compound is a bifunctional alkylating agent, featuring two electrophilic centers: a primary carbon bearing a good leaving group (p-toluenesulfonate, OTs) and a primary carbon attached to a chloro group. The tosylate is a significantly better leaving group than chloride, making the primary site of nucleophilic attack predictable under most conditions. However, the interplay between these two functionalities, along with the potential for competing reaction pathways, can lead to a variety of side products. This guide will illuminate these complexities and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of starting material remaining even after prolonged reaction times. What could be the issue?
A1: Incomplete conversion is a common problem and can often be traced back to a few key factors:
-
Reagent Quality: The this compound may have degraded. This compound is susceptible to hydrolysis, especially if stored improperly. Moisture in your reaction solvent or on your glassware will also consume the reagent.
-
Insufficient Activation: If your nucleophile is weak, it may not react efficiently. The choice of base and solvent is critical. For instance, when alkylating a phenol, a base like potassium carbonate is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete. Ensure you are using an appropriate solvent that dissolves all components.
Q2: My main product is contaminated with a significant amount of a polar, acidic impurity. What is it and how can I remove it?
A2: This is very likely p-toluenesulfonic acid (TsOH). It can be present as an impurity in your starting material or be generated through hydrolysis of the tosylate during the reaction or workup. Being a strong acid, it can complicate your reaction and purification.
Removal Strategy: A simple and effective method is to wash your organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] This will convert the TsOH into its sodium salt, which is highly soluble in the aqueous phase and can be easily separated.
Q3: I have an unexpected byproduct that has a similar polarity to my desired product, making it difficult to separate by column chromatography. What could it be?
A3: This could be unreacted this compound. Another possibility, especially if you used a base like triethylamine, is the formation of 1,3-dichloropropane. This can occur if the tosylate leaving group is displaced by a chloride ion from the triethylammonium hydrochloride byproduct.
Troubleshooting: Consider quenching the reaction with a nucleophilic scavenger resin to remove any unreacted tosylate before workup. If 1,3-dichloropropane is the issue, optimizing the reaction conditions to favor the desired substitution over this side reaction is key. This may involve using a non-chloride-containing base or a different solvent.
In-Depth Troubleshooting Guide
Problem 1: Low Yield of the Desired Alkylated Product and Formation of an Alkene Byproduct.
Q: I am trying to perform a nucleophilic substitution on this compound with an amine, but I am getting a low yield of my desired N-alkylated product and I see a byproduct that appears to be an alkene. What is happening and how can I fix it?
A: You are likely observing a competition between the desired S\textsubscript{N}2 substitution and an E2 elimination reaction. The strong base required to deprotonate your amine (or the amine itself acting as a base) can also remove a proton from the carbon adjacent to the tosylate group, leading to the formation of allyl chloride.
Caption: Competing S\textsubscript{N}2 and E2 pathways for this compound.
Causality and Solutions:
-
Base Strength and Steric Hindrance: Strong and sterically hindered bases favor elimination.[2] If you are using a strong, non-nucleophilic base to deprotonate your amine, consider switching to a weaker base or a more nucleophilic one that will favor substitution.
-
Temperature: Higher temperatures generally favor elimination over substitution.[2] Try running your reaction at a lower temperature.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or acetonitrile are generally good choices for S\textsubscript{N}2 reactions.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If your reaction is running at room temperature or above, try cooling it to 0 °C.
-
Change the Base: If you are using a strong, bulky base like potassium tert-butoxide, switch to a milder base like potassium carbonate.
-
Increase Nucleophile Concentration: Using a higher concentration of your amine nucleophile can favor the bimolecular S\textsubscript{N}2 reaction over the bimolecular E2 reaction.
Problem 2: Formation of a Dimeric Byproduct.
Q: In my reaction with a primary amine, I am observing a byproduct with a mass corresponding to the addition of two molecules of the chloropropyl group to my amine. How can I prevent this?
A: This is a classic case of overalkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of this compound.[3]
Caption: Overalkylation of a primary amine.
Solutions:
-
Stoichiometry Control: Use a large excess of the primary amine relative to the this compound. This will increase the probability that the tosylate reacts with the starting amine rather than the product.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the excess amine. This will keep the concentration of the alkylating agent low and minimize the chance of the product reacting further.
Problem 3: My Product Contains an Unexpected Chlorine Atom Instead of the Tosylate Group.
Q: I started with this compound, but my final product seems to be a dichlorinated compound, or my desired product has a chloro group where I expected my nucleophile to be. What happened?
A: The tosylate group can be displaced by a chloride ion. This is particularly common when using a base like triethylamine (TEA) in a solvent like dichloromethane (DCM). The TEA neutralizes the p-toluenesulfonic acid formed, creating triethylammonium tosylate. However, if any HCl is present (e.g., from the synthesis of the tosyl chloride used to make your starting material), it will form triethylammonium hydrochloride. The chloride ion from this salt can then act as a nucleophile and displace the tosylate, forming 1,3-dichloropropane.
This phenomenon has been observed in the tosylation of benzyl alcohols, where the corresponding benzyl chlorides were formed as byproducts.[4]
Preventative Measures:
-
Use a Non-Chloride Base: Switch to a base that does not introduce chloride ions, such as potassium carbonate or pyridine.
-
Purify the Starting Material: Ensure your this compound is free from p-toluenesulfonyl chloride, which can generate HCl upon hydrolysis.
-
Add a Chloride Scavenger: In some cases, a silver salt (like silver carbonate) can be added to precipitate any chloride ions.
Problem 4: Formation of a Cyclic Byproduct.
Q: I am attempting to synthesize a long-chain molecule, but I am isolating a cyclic ether (an oxetane) as a byproduct. How is this forming?
A: This is likely due to an intramolecular S\textsubscript{N}2 reaction. If your nucleophile is an alcohol, after it attacks the tosylate, the resulting intermediate still has a chloro group. In the presence of a base, the newly added alcohol can be deprotonated, and the resulting alkoxide can attack the carbon bearing the chlorine, leading to a 4-membered ring (oxetane). The formation of oxetanes via intramolecular cyclization is a known synthetic route.[5][6]
Caption: Formation of an oxetane byproduct via intramolecular cyclization.
How to Avoid It:
-
Protecting Groups: If your nucleophile has another functional group that can become nucleophilic (like an alcohol), consider protecting it before the reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base that is less likely to deprotonate the newly added nucleophile.
-
Temperature Control: Lowering the reaction temperature can disfavor the intramolecular cyclization.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aniline
This protocol is a general guideline and may need optimization for your specific substrate.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent: Add anhydrous dimethylformamide (DMF) to dissolve the reactants.
-
Reagent Addition: Slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Workup Procedure to Remove Acidic and Unreacted Tosyl Byproducts
This procedure is designed to be used after the reaction is complete and before final purification.
-
Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Base Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will remove p-toluenesulfonic acid.[1]
-
Amine Wash (Optional): To remove unreacted this compound, you can wash the organic layer with a dilute aqueous solution of a simple amine, like diethylamine. This will convert the tosylate into a more polar sulfonamide that will be extracted into the aqueous layer.
-
Water and Brine Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot your reactions and achieve your desired synthetic outcomes with this compound.
References
- BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.
- Fisher Scientific. (2015, February 2).
- Chem Service. (2015, July 9).
- BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.
- Molecules, 2011, 16(7), 5665-5674.
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, January 22). C.
- Reactivity of the Monoterpenoid Nerol with p-Toluenesulfonic and Chlorosulfonic Acids. J. Chem. Educ.2003, 80(2), 196.
- Organic Syntheses, Coll. Vol. 1, p.145 (1941); Vol. 4, p.31 (1925).
- Wikipedia. (2023). p-Toluenesulfonic acid.
- Sigma-Aldrich.
- J. Am. Chem. Soc.2023, 145(29), 16043–16049.
- Beilstein J. Org. Chem.2025, 21, 101.
- U.S. Environmental Protection Agency. (2015, September).
- BenchChem. (2025).
- Shouguang Nuomeng Chemical Co., Ltd. (2025, July 8).
- Molecules2013, 18(9), 11381-11428.
- J. Am. Chem. Soc.2022, 144(39), 17875–17882.
- W
- Beilstein J. Org. Chem.2025, 21, 101.
- Molecules2020, 25(24), 5909.
- Evans, D. A. Evans Group. Harvard University.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Jinli Chemical. (2025, October 13). PTSA (p-Toluenesulfonamide, CAS 70-55-3)
- Tetrahedron2010, 66(34), 6928-6935.
- Appl. Organomet. Chem.2005, 19, 518-524.
- BenchChem. (2025). Minimizing byproduct formation in 4-anilinophenol industrial synthesis.
- Educ. Sci.2025, 15, 329.
- PubChem. N-(3-Chloropropyl)aniline.
- Pearson. Show how you would use the Williamson ether synthesis to prepare...
- J. Am. Chem. Soc.1941, 63(5), 1452–1454.
- Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid.
- Int. J. Adv. Chem. Eng. Res.2014, 3(1), 1-4.
- U.S.
- Girolami, G. S. Girolami Group Website. University of Illinois.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Purification techniques for products synthesized with 3-Chloropropyl p-toluenesulfonate
Technical Support Center: Purification of 3-Chloropropyl p-toluenesulfonate Derivatives
Introduction: The Criticality of Purity in Linker Chemistry
You are likely employing This compound (CAS: 19626-96-1) as a bifunctional alkylating agent to introduce a 3-chloropropyl linker into a nucleophilic scaffold (amines, phenols, or thiols). This reagent relies on the differential reactivity between the highly reactive tosylate (–OTs) leaving group and the more stable terminal chloride (–Cl).
The Challenge: While the differential reactivity is useful, it is rarely perfect. Common impurities include hydrolyzed reagent (3-chloropropanol), elimination byproducts (allyl derivatives), and residual alkylating agent—which is structurally flagged as a Potentially Genotoxic Impurity (PGI) in pharmaceutical development.
This guide moves beyond standard "wash and dry" protocols to provide a self-validating purification strategy designed for high-stakes research.
Part 1: The Triage (Reaction Workup & Quenching)
Goal: Remove the bulk of the p-toluenesulfonic acid (TsOH) byproduct and hydrolyze excess reagent before chromatography.
The Protocol: Do not rotovap the reaction mixture to dryness immediately. The high boiling point of the tosylate and the acidity of the byproduct (TsOH) can degrade your product upon concentration.
-
Quench: Dilute the reaction mixture with an organic solvent (EtOAc or DCM) and add saturated aqueous NaHCO₃ . Stir vigorously for 15–30 minutes.
-
Why: This converts the generated TsOH into sodium tosylate (highly water-soluble) and neutralizes the aqueous phase to prevent acid-catalyzed decomposition of the product.
-
-
Phase Separation: Wash the organic layer 2x with saturated NaHCO₃ and 1x with Brine.
-
The "Amine" Exception: If your product is a basic amine, avoid acidic washes. If your product is an acid-sensitive acetal/ketal, ensure the quench is buffered (pH ~8).
Visual Workflow: Post-Reaction Decision Tree
Figure 1: Decision tree for initial workup. Note that excess alkylating reagent typically co-elutes with the organic phase and requires chromatography.
Part 2: Chromatographic Strategies
Goal: Separate the product (Linker-Cl) from the starting material and excess reagent.
The Problem: The 3-chloropropyl tosylate reagent is lipophilic and UV-active. It often co-elutes with alkylated products on silica gel.
Strategy 1: Visualization (The "False Negative" Trap)
-
UV (254 nm): Both the reagent and the product (if it contains an aromatic ring) will absorb strongly.
-
Stain (KMnO₄ or Iodine): Essential. The chloropropyl chain is not strongly UV active if the nucleophile isn't aromatic. Use KMnO₄ to distinguish oxidizable functional groups.
-
TLC Check: Run TLC in 10% EtOAc/Hexane .
-
Reagent Rf: Typically ~0.4–0.5 (High).
-
Hydrolyzed Alcohol (HO-CH2-CH2-CH2-Cl): ~0.1 (Low).
-
Strategy 2: Gradient Elution Start with 100% Hexanes (or Heptane) and ramp very slowly to 10-20% EtOAc. The reagent (tosylate) is often less polar than the alkylated product (especially if the product is an amine or amide).
Data Table: Impurity Retention Profiles (Silica Gel)
| Compound | Polarity (Relative) | Rf (Typical, 20% EtOAc/Hex) | Detection Method |
| 3-Chloropropyl tosylate (Reagent) | Low (Lipophilic) | 0.60 | UV (Strong), Iodine |
| Product (R-Linker-Cl) | Medium | 0.30 – 0.50 | UV (Variable), KMnO4 |
| 3-Chloropropanol (Hydrolysis) | High (Polar) | 0.10 | KMnO4 (Strong) |
| TsOH (Acid Byproduct) | Very High (Ionic) | 0.00 (Baseline) | UV (Strong) |
Part 3: Advanced Troubleshooting (FAQ)
Addressing specific failure modes encountered in the lab.
Q1: I see a "ghost" spot that appears only after concentrating my fractions. What is it?
Diagnosis: This is likely thermal decomposition or intramolecular cyclization .
-
Mechanism: Alkyl tosylates are thermally labile. If you heat the rotary evaporator bath >45°C, the reagent or product can decompose.
-
Cyclization Risk: If your nucleophile was a primary amine (R-NH₂), the product is a secondary amine (R-NH-CH₂-CH₂-CH₂-Cl). Upon heating, the amine can attack the terminal chloride to form a azetidinium salt (4-membered ring).
-
Solution: Keep water bath < 35°C. Store the product at -20°C immediately.
Q2: My product contains trace amounts of the starting tosylate. How do I remove it without running another column?
Diagnosis: You are dealing with a Genotoxic Impurity (GTI) .
-
Solution (Chemical Scavenging):
-
Dissolve the crude product in DCM.
-
Add Polymer-Supported Amine (e.g., PS-Trisamine or amine-functionalized silica).
-
Stir at room temperature for 2 hours.
-
Logic: The amine resin reacts rapidly with the highly electrophilic tosylate reagent (displacing OTs) but reacts much slower with the terminal alkyl chloride on your product. The reagent becomes covalently bound to the solid support.
-
Q3: The reaction stalled. Should I add more reagent?
Diagnosis: Diminishing returns.
-
Advice: Do not exceed 1.5 equivalents of 3-chloropropyl tosylate. Excess reagent complicates purification more than it aids conversion. If the reaction stalls, check your base (is it strong enough to deprotonate your nucleophile?) or solvent dryness.[1][2]
-
Alternative: Add a catalyst like NaI (Sodium Iodide) (0.1 eq). This generates the in situ alkyl iodide (Finkelstein reaction), which is more reactive than the tosylate or chloride, speeding up the reaction without adding more mass to purify.
Part 4: Analytical Verification
Before proceeding to the next step (displacement of the chloride), you must verify the integrity of the linker.
NMR Diagnostic Signals (CDCl₃):
-
Triplet at ~4.15 ppm: Protons adjacent to the Tosylate (–CH₂–OTs). If this exists, you have unreacted reagent.
-
Triplet at ~3.60 ppm: Protons adjacent to the Chloride (–CH₂–Cl). This is your desired product signal.
-
Multiplet at ~2.45 ppm: Methyl group of the Tosyl ring (Ar–CH₃). Confirm integration matches your product stoichiometry.
References
-
BenchChem Technical Support. (2025).[3] Removal of Tosyl-Containing Byproducts and Workup Protocols. Retrieved from
-
Thermo Fisher Scientific. (2016). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Application Brief 73116. Retrieved from
-
Organic Chemistry Portal. (2024). Sulfonate synthesis by sulfonylation (tosylation) and Purification. Retrieved from
-
University of Rochester. (2026).[4] Not Voodoo: Workup and Purification of Sticky Reagents. Retrieved from
-
Sigma-Aldrich. (2024). This compound Product Specification and Handling. Retrieved from
Sources
Impact of solvent polarity on the reactivity of 3-Chloropropyl p-toluenesulfonate
The following guide serves as a specialized Technical Support Center for researchers utilizing 3-Chloropropyl p-toluenesulfonate . It is designed to troubleshoot reactivity issues, optimize solvent selection, and explain the physical organic chemistry governing this bifunctional electrophile.
Ticket Category: Reactivity & Solvent Optimization Status: Active Agent: Senior Application Scientist
Knowledge Base: The Substrate & Solvent Theory
The Molecule
This compound (CAS: 19626-96-1) is a bifunctional alkylating agent.
-
Structure:
-
Primary Reactivity (The "Hot" Zone): The Tosylate (OTs) group. It is a "super-leaving group" (
of conjugate acid ), roughly times more reactive than the chloride under standard conditions. -
Secondary Reactivity (The "Cold" Zone): The Chloride (Cl). It is a moderate leaving group, typically remaining intact during mild nucleophilic substitutions, allowing the molecule to function as a 3-chloropropyl "linker."
The Critical Role of Solvent Polarity
The reactivity of this molecule is governed by the Winstein-Grunwald Equation , which correlates reaction rate (
-
Dominance: Being a primary alkyl tosylate, this substrate predominantly reacts via the
mechanism. The -chloro substituent exerts an electron-withdrawing inductive effect ( ), which destabilizes any developing carbocation, effectively shutting down the pathway in most solvents. -
Solvent Effect on
:-
Polar Aprotic (DMSO, DMF, MeCN): Recommended for Synthesis. These solvents solvate cations (e.g.,
) efficiently but leave the anionic nucleophile (e.g., , ) "naked" and highly reactive. -
Polar Protic (Water, Methanol, Ethanol): Recommended for Kinetics/Solvolysis. These solvents form hydrogen bonds with the nucleophile, "caging" it and significantly reducing the reaction rate for substitution. However, they promote solvolysis (where the solvent attacks the substrate).
-
Troubleshooting Wizard (Interactive Guide)
Use the following decision matrix to diagnose your experimental failure.
Issue #1: "The reaction is extremely slow or incomplete."
-
Diagnosis: Nucleophile Deactivation.
-
Root Cause: You are likely using a Polar Protic solvent (MeOH, EtOH) or a non-polar solvent without a catalyst. The solvent is H-bonding to your nucleophile, raising the activation energy.
-
Corrective Action:
-
Switch Solvent: Move to a Polar Aprotic solvent with a high dielectric constant (
).-
Best: Dimethyl sulfoxide (DMSO,
) or Dimethylformamide (DMF, ). -
Good: Acetonitrile (MeCN,
).
-
-
Concentration: Increase reactant concentration to 0.5 M – 1.0 M to favor bimolecular kinetics.
-
Issue #2: "I am getting the alcohol (HO-Pr-Cl) instead of my product."
-
Diagnosis: Solvolysis / Competitive Hydrolysis.
-
Root Cause: The solvent is acting as the nucleophile.[2][3][4] This occurs in water, alcohols, or wet solvents. The OTs group is leaving, and the solvent is taking its place.[2][4]
-
Corrective Action:
-
Dry Your Solvents: Ensure water content is <50 ppm.
-
Remove Protic Sources: Eliminate alcohols. Use strictly aprotic media (Acetone, THF, DMF).
-
Issue #3: "Both the Cl and OTs groups reacted (Cross-linking/Polymerization)."
-
Diagnosis: "Finkelstein" Conditions or Over-Heating.
-
Root Cause: If you use a solvent like Acetone with NaI, or heat >80°C in DMF, the Chloride becomes activated.
-
Corrective Action:
-
Temperature Control: Keep reaction
. -
Nucleophile Stoichiometry: Use exactly 1.0–1.1 equivalents of nucleophile to ensure only the OTs is displaced.
-
Visualizing the Logic (Decision Pathways)
The following diagram illustrates the kinetic pathways dictated by solvent choice.
Caption: Figure 1.[5] Solvent selection logic tree determining the reaction mechanism and product outcome.
Standard Operating Protocols (SOPs)
SOP-01: Synthesis via Displacement (Recommended)
Objective: Replace -OTs with a Nucleophile (
| Parameter | Specification |
| Solvent | DMF (Anhydrous) or DMSO |
| Concentration | 0.5 M (Substrate) |
| Temperature | 25°C – 60°C (Do not exceed 80°C to protect Cl) |
| Time | 2 – 12 Hours |
| Work-up | Dilute with water, extract into EtOAc/DCM (DMF stays in water). |
Step-by-Step:
-
Dissolve 1.0 eq of This compound in anhydrous DMF.
-
Add 1.1 eq of Nucleophile (e.g.,
, , or Amine). -
Stir under inert atmosphere (
) at RT. -
Monitor by TLC (Hexane:EtOAc). The OTs spot will disappear; the product will be slightly more polar (usually).
-
Validation: NMR should show the loss of the aromatic Tosyl region (7.3–7.8 ppm) and the retention of the triplet at ~3.6 ppm (
).
SOP-02: Solvolysis Kinetics Experiment (Educational/Physical Chem)
Objective: Measure the rate constant (
| Parameter | Specification |
| Solvent | Ethanol/Water mixtures (e.g., 80:20 v/v) |
| Method | Conductometry or Titration |
| Temperature | 25.0°C |
Step-by-Step:
-
Prepare a
M solution of substrate in the solvent. -
As the reaction proceeds:
. -
The generation of
(p-toluenesulfonic acid) increases conductivity. -
Record conductivity vs. time.
-
Plot
vs. time. The slope is .
Frequently Asked Questions (FAQ)
Q: Can I use Acetone for the substitution? A: Yes, Acetone is polar aprotic, but its boiling point (56°C) is low, and it is less effective at solvating cations than DMF. It is often used in the Finkelstein reaction (using NaI) because NaOTs precipitates out, driving the reaction. However, for non-halide nucleophiles, DMF/DMSO is superior.
Q: Why doesn't the Chloride leave? A: The Tosylate is a much better leaving group (leaving as the resonance-stabilized sulfonate anion). The Chloride is a stronger base and a poorer leaving group. Unless you apply specific conditions to activate the chloride (like adding NaI or high heat), the OTs is selectively displaced.
Q: Is the 3-chloropropyl carbocation stable?
A: No. A primary carbocation is unstable. The
References
-
Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. XIII. General Theory of Neighboring Groups and Reactivity. Journal of the American Chemical Society, 70(2), 828–837.
-
Bentley, T. W., & Schleyer, P. v. R. (1977). Medium effects on the rates of solvolysis of alkyl substrates. Advances in Physical Organic Chemistry, 14, 1–67.
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Foundational text on Tosylate reactivity).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86603, this compound.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]
- 5. Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of 3-Chloropropyl p-toluenesulfonate reactions
Topic: Optimization of Regioselectivity in Nucleophilic Substitutions
Executive Summary: The Bifunctional Paradox
3-Chloropropyl p-toluenesulfonate (3-Cl-propyl OTs) is a critical "linchpin" reagent used to introduce a 3-chloropropyl linker onto nucleophiles (amines, phenols, thiols).
The Core Challenge: The molecule possesses two electrophilic sites:
-
C1 (attached to OTs): A "harder," kinetically faster electrophile with a superior leaving group (
of conjugate acid ). -
C3 (attached to Cl): A "softer" electrophile with a poorer leaving group (
of conjugate acid ).
The Objective: To achieve 100% regioselectivity at C1 , displacing the tosylate while leaving the chloride intact for subsequent transformations. Failure results in "over-alkylation" (double substitution), elimination to allyl chloride, or polymerization.
Decision Pathways (Mechanism & Logic)
The following diagram illustrates the kinetic competition you are managing. Your experimental conditions must favor Path A while suppressing Paths B, C, and D.
Figure 1: Kinetic pathways for nucleophilic attack. Path A is the kinetically favored route due to the superior leaving group ability of OTs.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing significant amounts of the disubstituted product (Nu-propyl-Nu)."
Diagnosis: This is a classic stoichiometry and kinetics error. Once the desired product (Nu-propyl-Cl) is formed, it is still an alkyl chloride. If your nucleophile is in excess or the temperature is too high, the nucleophile will eventually attack the chloride site.
Corrective Actions:
-
Stoichiometry Inversion: Do not use excess nucleophile. Use a 1:1.1 ratio of Nucleophile to Electrophile (slight excess of the 3-Cl-propyl OTs). It is easier to wash away unreacted tosylate than to separate mono- vs. di-substituted products.
-
Temperature Control: The activation energy (
) for displacing Cl is higher than for OTs.-
Protocol: Run the reaction at 0°C to Room Temperature (RT) . Do not reflux unless absolutely necessary.
-
-
Avoid Iodide Catalysts: Do not add NaI or KI (Finkelstein conditions) if you want to preserve the Chloride. Iodide will swap with the Cl, making the C3 site highly reactive and leading to double substitution [1].
Issue 2: "My yield is low, and I detect allyl chloride (elimination)."
Diagnosis: The nucleophile is acting as a base.[1][2] The protons adjacent to the sulfonate ester are acidic enough to be removed via an E2 mechanism, especially since OTs is such a good leaving group.
Corrective Actions:
-
Base Selection: Switch from strong, hard bases (e.g., NaH, KOtBu) to weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ in acetone or acetonitrile.
-
Solvent Effect: Use polar aprotic solvents (DMF, DMSO, Acetonitrile). These solvate the cation (K+, Na+) but leave the nucleophile "naked" and more reactive for
substitution rather than elimination. -
pKa Check: If your nucleophile is an amine, ensure it is not too sterically hindered. Hindered amines act as bases (elimination) rather than nucleophiles (substitution).
Issue 3: "The reaction is stalling at 50% conversion."
Diagnosis: Leaving group accumulation. As the reaction proceeds, you generate p-toluenesulfonate anions (TsO⁻). In non-polar solvents, these salts may precipitate or coat the reagents, halting the kinetics.
Corrective Actions:
-
Phase Transfer Catalysis (PTC): If working in biphasic systems (e.g., Toluene/Water), add 5 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the nucleophile into the organic phase.
-
Solvent Switch: Move to Acetonitrile (MeCN) . It dissolves the organic reactants but often precipitates the inorganic byproducts (like KOTs), driving the equilibrium forward via Le Chatelier's principle.
Standardized Protocol: Mono-Alkylation of a Secondary Amine
Objective: Synthesize N-(3-chloropropyl)-amine with >95% regioselectivity.
Reagents:
-
Secondary Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
K₂CO₃ (anhydrous, 2.0 equiv)
-
Acetonitrile (0.2 M concentration relative to amine)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Amine and K₂CO₃ in Acetonitrile. Stir for 15 minutes at RT to deprotonate/activate the amine.
-
Controlled Addition (Critical):
-
Cool the mixture to 0°C .
-
Dissolve This compound in a minimal amount of Acetonitrile.
-
Add the tosylate solution dropwise over 30 minutes.[3] Reason: Keeps the concentration of electrophile low locally, preventing hotspots that favor side reactions.
-
-
Reaction: Allow to warm to RT naturally. Monitor via TLC (stain with KMnO₄ or Iodine).
-
Note: The OTs spot (
in Hex/EtOAc) should disappear; the Product spot will appear. The Cl-site remains unreacted at this temperature.
-
-
Workup: Filter off the solid salts (KOTs, excess K₂CO₃). Concentrate the filtrate.
-
Purification: Flash chromatography. The polarity difference between the product (Amine-Cl) and any potential byproduct (Amine-Amine) is usually significant.
Technical Data: Leaving Group Comparison
Understanding the "Why" behind the selectivity. The Reaction Rate (
| Leaving Group | Conjugate Acid ( | Relative Reactivity ( | Character |
| Triflate (-OTf) | -14 | ~ | Hyper-reactive (Too unstable for this application) |
| Tosylate (-OTs) | -2.8 | 1 (Reference) | Ideal for primary attack |
| Iodide (-I) | -10 | ~ 0.5 - 0.8 | Reactive, but nucleophilic (Risk of reversibility) |
| Bromide (-Br) | -9 | ~ 0.1 | Slower than OTs |
| Chloride (-Cl) | -7 | ~ 0.005 | Inert under mild conditions |
Table 1: Comparative reactivity of leaving groups. The massive rate difference between OTs and Cl (
References
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational principle for why adding Iodide destroys selectivity).
-
BenchChem. (2025).[4] "A Head-to-Head Comparison of Tosylate and Other Leaving Groups". Technical Notes. (Data verification for pKa and reactivity trends).
-
Organic Chemistry Portal. "Nucleophilic Substitution - Leaving Groups". (General mechanistic grounding).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Advantages of using 3-Chloropropyl p-toluenesulfonate over 3-chloropropyl bromide
Topic: Advantages of using 3-Chloropropyl p-toluenesulfonate over 3-chloropropyl bromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
This compound vs. 3-Chloropropyl Bromide
Executive Summary: The Selectivity Window
In the synthesis of bifunctional linkers—specifically the Cl-(CH2)3-LG motif—the choice of leaving group (LG) dictates the fidelity of downstream transformations. While 3-chloropropyl bromide (1-bromo-3-chloropropane) has historically been the "workhorse" reagent due to low cost, it suffers from a narrow window of chemoselectivity.[1][2]
This compound represents a process-intensified alternative.[1][2] Its primary advantage lies in the kinetic orthogonality between the tosylate (-OTs) and the chloride (-Cl) groups.[1] The nucleofugality of the tosylate is orders of magnitude higher than that of the chloride (
Key Advantages:
-
High-Fidelity Mono-Alkylation: Eliminates "scrambling" or bis-alkylation side products.[1][2]
-
Milder Reaction Conditions: Enables alkylation at ambient temperatures, preserving sensitive pharmacophores.
-
Operational Safety: Significantly lower volatility compared to the alkyl bromide, reducing inhalation risks.
Mechanistic Analysis: Kinetic Orthogonality
The superior performance of the tosylate linker is rooted in physical organic chemistry. In an
Reaction Coordinate Comparison
The following diagram illustrates the activation energy (
Figure 1: Kinetic landscape of nucleophilic substitution. The "Selectivity Window" (
Comparative Performance Data
The following table benchmarks the two reagents in a standard N-alkylation scenario (e.g., synthesis of a phenothiazine derivative or secondary amine linker).
| Feature | This compound | 3-Chloropropyl Bromide | Impact on Process |
| Leaving Group Ability | Excellent ( | Good ( | Yield: Tosylate drives reaction to completion faster at lower temps.[1][2] |
| Selectivity ( | High (>1000:1) | Moderate (~50:1) | Purity: Bromide risks attacking the Cl-end, leading to polymerization or bis-alkylation.[1][2] |
| Reaction Temperature | 20°C – 40°C | 60°C – 100°C | Stability: High heat required for bromide can degrade sensitive substrates.[2] |
| Volatility | Low (Solid/Viscous Oil) | High (Liquid, BP 143°C) | Safety: Bromide requires strict fume hood controls; Tosylate is easier to weigh/handle. |
| Typical Yield | 85% - 95% | 60% - 75% | Cost: Higher yield offsets the potentially higher material cost of the tosylate.[1][2] |
Experimental Protocol: High-Fidelity Mono-Alkylation
This protocol demonstrates the advantage of the tosylate in synthesizing a drug intermediate (e.g., for PROTACs or antipsychotics) where the chloride must remain intact for a subsequent step.
Objective: N-alkylation of a secondary amine (e.g., Piperazine derivative) with this compound.
Reagents:
-
Base:
(2.0 equiv) [Milder than NaH required for bromide] -
Solvent: Acetonitrile (MeCN) or Acetone
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (10 mmol) in MeCN (50 mL).
-
Base Addition: Add anhydrous
(20 mmol). Stir for 10 minutes at room temperature.-
Expert Note: The use of a carbonate base is sufficient for the tosylate due to its high electrophilicity. The bromide would typically require refluxing in ketone solvents or stronger bases.
-
-
Linker Addition: Add this compound (11 mmol) dropwise (if oil) or portion-wise (if solid).
-
Reaction: Stir at 30°C - 40°C for 4-6 hours. Monitor by TLC or LC-MS.[1][2]
-
Checkpoint: Look for the disappearance of the amine. Note the absence of the "dimer" (bis-alkylated impurity), which is common when using the bromide due to the harsher conditions needed to drive the reaction.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often pure enough for the next step (Finkelstein reaction or amine displacement). If necessary, purify via short silica plug (Hexane/EtOAc).
Workflow Diagram
Figure 2: Streamlined workflow for mono-alkylation using the tosylate linker, highlighting the mild conditions.
Safety & Stability
-
Handling: 3-Chloropropyl bromide is a volatile alkylating agent (lachrymator) and a suspected carcinogen.[1][2] It requires handling in a high-performance fume hood.[1][2] The tosylate, being a heavier molecule (often a viscous oil or low-melting solid), has significantly reduced vapor pressure, minimizing inhalation risk during weighing and transfer.
-
Storage: Tosylates are sensitive to moisture (hydrolysis to sulfonic acid). Store under inert gas (Argon/Nitrogen) at 2-8°C.
References
-
BenchChem. Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance. Retrieved from
-
Organic Chemistry Portal. p-Toluenesulfonamides and Tosylate Protection Strategies. Retrieved from
-
ChemicalBook. Propyl p-toluenesulfonate Properties and Synthesis. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). 1-BROMO-3-CHLOROPROPANE Chemical Datasheet.[1][2] Retrieved from
-
Sigma-Aldrich. this compound Product Information. Retrieved from [1][2]
Sources
Comparative Guide: Reagents for the Introduction of a 3-Chloropropyl Group
Topic: Alternative Reagents for the Introduction of a 3-Chloropropyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The introduction of a 3-chloropropyl moiety (
This guide objectively compares BCP against three high-performance alternatives: 1-chloro-3-iodopropane , 3-chloropropyl p-toluenesulfonate , and the Mitsunobu protocol using 3-chloropropanol. We analyze reaction kinetics, atom economy, and impurity profiles to assist process chemists in selecting the optimal reagent for their specific nucleophile.
Part 1: The Mechanistic Landscape
To choose the right reagent, one must understand the competition between Nucleophilic Substitution (
Key Design Rule: If your nucleophile is also a strong base (e.g., phenoxide, amide anion), the standard BCP reagent often yields 10–20% elimination byproducts.
Figure 1: Mechanistic competition during alkylation. High basicity favors the red path (Elimination); high temperature/long reaction times favor the yellow path (Bis-alkylation).
Part 2: Reagent Comparison & Performance Data
1. The Standard: 1-Bromo-3-chloropropane (BCP)[2][3]
Performance Profile: BCP relies on the reactivity difference between the C-Br and C-Cl bonds.[1] While theoretically sound, the differential is often insufficient at the high temperatures required for weak nucleophiles, leading to "scrambling" (halogen exchange) and bis-alkylation.
-
Pros: Extremely low cost; widely available liquid.
-
Cons: Requires harsh conditions for poor nucleophiles; significant elimination risk with strong bases; moderate toxicity (mutagen).
2. The Speedster: 1-Chloro-3-iodopropane (CIP)
-
CAS: 6940-76-7
-
Leaving Group: Iodide (
) -
Status: High-reactivity alternative.
Performance Profile:
Iodide is a superior leaving group (
-
Pros: Fast kinetics; high chemoselectivity (C-I reacts exclusively over C-Cl).
-
Cons: Light sensitive; significantly more expensive than BCP.
3. The Precision Tool: this compound (CP-Ts)
-
CAS: 37922-37-3 (analogous)
-
Leaving Group: Tosylate (
) -
Status: Tunable, crystalline-like behavior (often an oil/low melt solid).
Performance Profile: Synthesized from 3-chloropropanol, this reagent offers reactivity comparable to iodide but without the risk of halogen exchange (Finkelstein scrambling). It is ideal for sensitive substrates where halide salts might interfere.
-
Pros: Non-halide leaving group; excellent reactivity; avoids "halogen dance" impurities.
-
Cons: Must be synthesized in-house (usually) or custom ordered; lower atom economy due to the heavy tosyl group.
4. The In-Situ Solution: Mitsunobu (3-Chloropropanol)
-
CAS: 627-30-5 (Alcohol)
-
Leaving Group: Oxyphosphonium (
) -
Status: Mildest conditions.
Performance Profile: Uses 3-chloropropanol directly. The reaction occurs at neutral pH, making it the only viable option for substrates sensitive to both base (elimination) and acid.
-
Pros: Neutral conditions; stereochemical inversion (irrelevant for primary, but notes mechanism); avoids handling alkyl halides.
-
Cons: Terrible atom economy (generates stoichiometric
and hydrazine waste); difficult purification.
Comparative Data Summary
| Feature | 1-Bromo-3-chloropropane (BCP) | 1-Chloro-3-iodopropane (CIP) | 3-Chloropropyl Tosylate | Mitsunobu (3-Cl-Propanol) |
| Reactivity ( | Baseline (1.0) | High (~100) | High (~80) | Variable (Diffusion controlled) |
| Selectivity (Mono/Bis) | Moderate | High | High | Very High |
| Elimination Risk | High (with bases) | Low (mild conditions) | Low | Negligible |
| Atom Economy | Good | Moderate (Iodine mass) | Poor (Tosyl mass) | Very Poor |
| Cost | $ | |||
| Best Use Case | Robust, cheap substrates | Thermally sensitive substrates | Halide-sensitive synthesis | Base-sensitive / Complex API |
Part 3: Experimental Protocols
Protocol A: The "Turbo-Charged" Finkelstein Modification (Recommended for BCP)
If cost prohibits using 1-chloro-3-iodopropane, you can generate it in situ from BCP.
Rationale: Adding catalytic Sodium Iodide (NaI) converts the C-Br bond to a transient C-I bond, accelerating the reaction without buying the expensive iodo-reagent.
-
Setup: Charge a flask with Nucleophile (1.0 eq), Acetone or MEK (Solvent), and
(2.0 eq). -
Catalyst: Add NaI (0.1 eq) . Stir for 15 min.
-
Addition: Add 1-bromo-3-chloropropane (1.2 eq) dropwise.
-
Reaction: Reflux (56°C for acetone). Monitor by TLC/HPLC.
-
Note: The NaI constantly recycles. The BCP converts to the Iodide, reacts with the nucleophile, releasing Iodide to repeat the cycle.
-
-
Workup: Filter salts. Evaporate solvent. Partition between EtOAc/Water. Wash organic layer with 10% Sodium Thiosulfate (to remove iodine color).
Protocol B: Synthesis of 3-Chloropropyl Tosylate
For when you need high reactivity without iodine.
-
Cooling: Dissolve 3-chloropropanol (1.0 eq) and Tos-Cl (1.1 eq) in DCM. Cool to 0°C.[6][7]
-
Base Addition: Add Triethylamine (1.5 eq) dropwise over 30 mins. Keep Temp < 5°C to prevent polymerization.
-
Catalysis: Add DMAP (1 mol%).
-
Stir: Allow to warm to RT and stir for 4–6 hours.
-
Quench: Wash with 1M HCl (removes TEA), then Sat.
, then Brine.[6] -
Isolation: Dry over
and concentrate.-
Result: Colorless oil or low-melting solid. Use immediately or store at -20°C.
-
Part 4: Decision Matrix
Use this logic flow to select the correct reagent for your specific molecule.
Figure 2: Decision framework for reagent selection.
References
-
Standard BCP Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8006, 1-Bromo-3-chloropropane.[8] [Link]
-
Mitsunobu Protocol Standards: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. [Link]
-
Tosylation Procedures (Analogous Propyl Tosylate): Organic Syntheses, Coll. Vol. 1, p.145 (1941). "Propyl p-Toluenesulfonate Synthesis." [Link]
-
Finkelstein Reaction Kinetics (General Principles): Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." (Standard Reference Text). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1-溴-3-氯丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Bromo-3-chloropropane | 109-70-6 [amp.chemicalbook.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
Structural Validation & Synthesis Guide: 3-Chloropropyl p-toluenesulfonate Applications
Executive Summary
This guide provides a technical framework for the application and validation of 3-Chloropropyl p-toluenesulfonate (CAS 13082-47-8) in organic synthesis.[1] While 1-bromo-3-chloropropane is a common alternative, the tosylate derivative offers superior chemoselectivity and handling characteristics for introducing the 3-chloropropyl moiety—a critical pharmacophore in antipsychotic (e.g., phenothiazines) and antidepressant drug development.[1] This document details the mechanistic rationale, precise synthesis protocols, and a self-validating analytical workflow to ensure structural integrity.
Part 1: Mechanistic Advantage & Reagent Selection[1]
The Chemoselectivity Hierarchy
The primary challenge in synthesizing 3-chloropropyl derivatives is avoiding "double alkylation" or polymerization. This compound leverages the significant nucleofugality difference between the tosylate (OTs) and chloride (Cl) groups to achieve high regioselectivity.[1]
Leaving Group Ability (
-
Tosylate (OTs): An excellent leaving group (
of conjugate acid ), allowing substitution under mild conditions. -
Chloride (Cl): A poor leaving group in non-activated alkyl chains, remaining intact during the initial substitution to serve as a handle for subsequent transformations.
Comparative Analysis: Tosylate vs. Halides
The following table contrasts the tosylate reagent with its primary alternative, 1-bromo-3-chloropropane (BCP).
| Feature | This compound | 1-Bromo-3-chloropropane (BCP) | Impact on Research |
| Physical State | Crystalline Solid | Liquid | Tosylate allows for precise weighing and is non-volatile, reducing inhalation risk.[1] |
| Selectivity | High ( | Moderate ( | Tosylate minimizes polymerization and bis-alkylation byproducts.[1] |
| Stability | Moisture Sensitive | Stable | BCP has a longer shelf life; Tosylate requires dry storage.[1] |
| Atom Economy | Lower (High MW leaving group) | Higher | BCP is preferred for bulk industrial scale; Tosylate is superior for high-value medicinal chemistry.[1] |
Part 2: Synthesis Protocol (Standardized)
Objective:
Mono-alkylation of a secondary amine (e.g., piperazine derivative) to introduce a 3-chloropropyl linker.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.1 equiv)[1]
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv) or Triethylamine (TEA) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, to accelerate reaction via Finkelstein-like in situ activation.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
), dissolve the secondary amine (1.0 equiv) in anhydrous ACN (0.1 M concentration). -
Activation: Add anhydrous
(2.0 equiv). Stir for 15 minutes at room temperature to deprotonate any salts. -
Addition: Add this compound (1.1 equiv) in a single portion.
-
Note: If using KI, add it at this stage.
-
-
Reaction: Heat the mixture to 60–80°C and monitor via TLC or LC-MS.
-
Endpoint: Disappearance of the amine starting material. Typical time: 4–12 hours.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the solid inorganic salts (
, KOTs). -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Part 3: Structural Validation (Self-Validating System)
The validation of the product relies on tracking the specific chemical shift changes of the propyl chain protons. This acts as an internal "clock," confirming the replacement of the OTs group while proving the retention of the Cl group.
1H NMR Diagnostic Markers (CDCl3, 400 MHz)
| Proton Environment | Reagent (Start) | Product (End) | Diagnostic Change |
| 4.15 (t) | 2.40 – 2.65 (t) | Primary Validation: Huge upfield shift ( | |
| 3.58 (t) | 3.58 (t) | Integrity Check: Signal must remain ~3.6 ppm.[1] Loss indicates side reaction (cyclization). | |
| 2.15 (m) | 1.90 – 2.00 (m) | Slight upfield shift due to loss of electron-withdrawing OTs.[1] | |
| Ar-CH3 (Tosyl methyl) | 2.45 (s) | Absent | Confirms removal of the leaving group. |
Pathway & Validation Logic Diagram
Figure 1: Reaction pathway and critical validation checkpoints. Note the potential for azetidinium formation if the reaction is prolonged.
Part 4: Troubleshooting & Common Pitfalls
The Azetidinium Trap
A common failure mode in this synthesis is the intramolecular cyclization of the product. The newly formed tertiary amine can attack the terminal chloride, forming a quaternary azetidinium salt.
-
Cause: Excessive heat (>100°C) or prolonged reaction times.
-
Detection:
-
Prevention: Monitor reaction strictly by TLC. Stop heating immediately upon consumption of the starting amine.
Hydrolysis of Reagent
The tosylate ester is sensitive to moisture.
-
Symptom: Appearance of p-toluenesulfonic acid (TsOH) in the reaction (broad singlet >10 ppm in NMR) and 3-chloropropanol.[1]
-
Prevention: Use anhydrous solvents and store the reagent in a desiccator at 4°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69035, Propyl p-toluenesulfonate (Analogous Structure Data). Retrieved from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent shift calibration in validation protocols). Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[3] Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Azetidines (Mechanistic insight into side-reactions). Available at: [Link]
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Assessing the Genotoxic Potential of Residual 3-Chloropropyl p-toluenesulfonate: A Comparative Guide for Drug Development Professionals
Introduction: The Imperative of Genotoxicity Assessment for Process Impurities
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical pillar of ensuring patient safety. Among these, genotoxic impurities (GTIs) represent a unique and significant challenge. These are compounds that can induce genetic mutations, chromosomal aberrations, or other forms of DNA damage, and are often considered potentially carcinogenic even at trace levels.[1] The International Council for Harmonisation (ICH) M7 guideline establishes a framework for the assessment and control of DNA reactive (mutagenic) impurities, recommending a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term exposure to most GTIs.[1]
Sulfonate esters, a class of compounds frequently used in organic synthesis as alkylating agents or formed as byproducts, are a well-recognized class of potential genotoxic impurities.[2][3] Their propensity to alkylate DNA underscores the need for rigorous assessment of their genotoxic potential.[3] This guide focuses on 3-Chloropropyl p-toluenesulfonate (CPT), a potential process-related impurity, and provides a framework for assessing its genotoxic risk. Due to the limited publicly available genotoxicity data specifically for CPT, this guide will draw comparisons with a close structural analog, 1,3-propane sultone, a known potent genotoxic carcinogen, to illustrate the potential hazards and the necessary testing strategies.[4][5][6]
This guide will provide an in-depth comparison of the standard in vitro assays for genotoxicity assessment—the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test—and detail the experimental protocols necessary for their execution. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret studies aimed at evaluating the genotoxic potential of residual impurities like this compound.
The Subject of Inquiry: this compound and its Genotoxic Structural Alert
This compound is an alkylating agent that may be used in organic synthesis. Its structure contains a p-toluenesulfonate ester, a well-known structural alert for genotoxicity. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the propyl chain can alkylate biological macromolecules like DNA. The presence of a chlorine atom on the propyl chain may further influence its reactivity.
Given the structural similarities to known genotoxic agents, it is prudent to consider this compound as potentially genotoxic until proven otherwise through rigorous testing.
Comparative Analysis: The Case of 1,3-Propane Sultone
A compelling case for the potential genotoxicity of this compound can be made by examining its close structural analog, 1,3-propane sultone. This cyclic sulfonate ester is a potent, directly alkylating agent that is recognized as a genotoxic carcinogen in both animals and humans.[4][5][6] It has consistently shown positive results in a battery of genotoxicity tests, including the bacterial reverse mutation assay, chromosomal aberration assay, and micronucleus assay.[7] The mechanism of its genotoxicity is through the alkylation of DNA, leading to mutations and chromosomal damage.[6] The structural resemblance between this compound and 1,3-propane sultone, particularly the three-carbon chain attached to a sulfonate ester, strongly suggests a similar potential for DNA reactivity and genotoxicity.
A Battery of In Vitro Tests for Genotoxicity Assessment
A standard battery of in vitro tests is typically employed to assess the genotoxic potential of a substance. These assays are designed to detect different endpoints of genotoxicity, from gene mutations to chromosomal damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for the synthesis of an essential amino acid (e.g., histidine).[8] The assay determines if a test substance can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a medium lacking the amino acid.[9]
Principle: The Ames test is based on the principle of reverse mutation. A positive result, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests that the test substance is a mutagen.[9] The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect substances that become mutagenic after metabolic processing.
Experimental Workflow:
Caption: A simplified workflow of the In Vitro Micronucleus Assay.
Detailed Protocol:
-
Cell Culture: Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes, or TK6 cells) to a suitable confluency. [10]2. Treatment: Expose the cells to various concentrations of this compound, along with positive and negative controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix. [11]3. Cytokinesis Block: After the initial treatment period, add cytochalasin B to the culture medium to block cytokinesis and allow for the formation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the number of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration).
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comparative Data for Sulfonate Esters:
| Compound | In Vitro Micronucleus Assay Result | Reference |
| Methyl methanesulfonate | Positive | [2] |
| Ethyl methanesulfonate | Positive | [2] |
| 1,3-Propane sultone | Positive | [7] |
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells. [11]Chromosomal aberrations can be either structural (e.g., breaks, deletions, translocations) or numerical (changes in the number of chromosomes). [12]This assay primarily detects structural aberrations.
Principle: This test evaluates the ability of a test substance to induce chromosomal abnormalities in metaphase cells. [11]Cultured mammalian cells are exposed to the test substance, and then treated with a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase. [13]The chromosomes are then harvested, stained, and analyzed microscopically for aberrations.
Experimental Workflow:
Caption: A simplified workflow of the In Vitro Chromosomal Aberration Test.
Detailed Protocol:
-
Cell Culture: Culture suitable mammalian cells (e.g., CHO cells or human peripheral blood lymphocytes). [11]2. Treatment: Treat the cells with various concentrations of this compound, along with positive and negative controls, for a short duration (e.g., 3-6 hours) with and without S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix. [11]3. Metaphase Arrest: Towards the end of the treatment period, add a mitotic inhibitor to the culture medium to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells, fix them, and drop them onto microscope slides to prepare metaphase spreads.
-
Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze a predetermined number of metaphase spreads (typically 100-200 per concentration) for structural chromosomal aberrations.
-
Data Analysis: A statistically significant and dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result. [14] Comparative Data for Sulfonate Esters:
| Compound | In Vitro Chromosomal Aberration Test Result | Reference |
| 1,3-Propane sultone | Positive | [7] |
| p-Toluenesulfonic acid | Negative | [15] |
It is important to note that while p-toluenesulfonic acid itself is not genotoxic, its esters, such as this compound, are of concern due to their alkylating potential. [3]
Interpreting the Results and Regulatory Implications
A positive result in any of these in vitro genotoxicity assays for this compound would classify it as a potential genotoxic impurity. According to the ICH M7 guideline, if an impurity is found to be mutagenic in the Ames test, it is generally considered a DNA reactive substance and should be controlled to the TTC of 1.5 µ g/day . [1]If the Ames test is negative but other in vitro assays are positive, further in vivo testing may be warranted to determine if the genotoxicity is expressed in a whole animal system.
Alternatives and Control Strategies
Given the potential genotoxicity of this compound, it is prudent to consider alternatives in the synthetic process where feasible. This could involve using less reactive reagents or adopting "greener" solvents and synthetic routes that avoid the formation of such impurities. [16][17] If the use of this compound is unavoidable, stringent process controls and purification steps must be implemented to ensure that the residual levels in the final active pharmaceutical ingredient (API) are well below the TTC. Sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), are required to detect and quantify these impurities at trace levels. [18][19]
Conclusion
The assessment of the genotoxic potential of process impurities like this compound is a non-negotiable aspect of ensuring drug safety. While direct genotoxicity data for this specific compound is scarce, the strong evidence of genotoxicity from its structural analog, 1,3-propane sultone, and the known DNA-alkylating properties of sulfonate esters, necessitate a cautious and thorough evaluation.
A comprehensive in vitro testing battery, including the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test, provides a robust framework for identifying the genotoxic potential of such impurities. A positive finding in these assays has significant regulatory implications, requiring stringent control of the impurity to a level that poses a negligible carcinogenic risk to patients. By understanding the principles and methodologies of these assays, and by considering alternative synthetic strategies, drug development professionals can effectively manage the risks associated with potentially genotoxic impurities and uphold the highest standards of pharmaceutical quality and safety.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloropropyl p-toluenesulfonate
As researchers and scientists at the forefront of drug development, our work inherently involves handling reactive and hazardous materials. Among these, alkylating agents like 3-Chloropropyl p-toluenesulfonate demand our utmost respect and diligence, not only in their application but critically, in their disposal. This guide moves beyond mere compliance, offering a procedural and scientific framework to ensure that the disposal of this compound is handled with the highest standards of safety and environmental responsibility. The protocols outlined here are designed to be self-validating, integrating chemical principles with practical laboratory workflows to mitigate risk and ensure a safe working environment.
Part 1: Core Safety Directives & Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is not merely a chemical reagent; it is a potent electrophile and alkylating agent. Its disposal requires a proactive approach to safety, starting with the correct Personal Protective Equipment (PPE).
1.1. Essential Personal Protective Equipment (PPE)
Due to the corrosive and sensitizing nature of tosylates, direct contact must be avoided. The following PPE is mandatory when handling or disposing of this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. This compound can cause serious and irreversible eye damage.[1]
-
Hand Protection: Use double-layered chemotherapy-grade gloves or other chemically resistant gloves (e.g., PVC or other plastic materials).[2][3] An allergic skin reaction may occur upon contact.[1]
-
Body Protection: A lab coat is standard, but a chemically resistant apron or gown is highly recommended to protect against splashes.
-
Respiratory Protection: All handling and disposal steps should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]
1.2. Hazard Profile and Incompatibilities
Understanding the chemical reactivity of this compound is crucial for its safe disposal. It is a sulfonate ester, a class of compounds known as potent electrophiles.[4] The primary disposal concern stems from its ability to alkylate other molecules, including biological macromolecules. It is stable under recommended storage conditions but must be kept away from incompatible materials that could trigger a hazardous reaction.
| Category | Specific Examples | Reason for Incompatibility & Disposal Implications |
| Strong Oxidizing Agents | Nitric acid, Peroxides, Permanganates | Can lead to vigorous or explosive reactions. Waste streams must be segregated.[2][5] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | While dilute bases are used for neutralization, concentrated bases can cause rapid, exothermic hydrolysis. Controlled addition is key. |
| Strong Acids | Sulfuric acid, Hydrochloric acid | Can catalyze decomposition or unwanted side reactions. |
| Nucleophiles | Amines, Thiols, Alcohols | The compound will readily react, which is the basis for its chemical utility but a hazard in uncontrolled disposal. Quenching procedures intentionally use a controlled nucleophilic reaction (hydrolysis). |
| Reactive Metals | Aluminum, Zinc | May be corrosive to certain metals.[1] Use corrosion-resistant containers for storage and waste. |
Part 2: Procedural Guide to Disposal
The guiding principle for the disposal of reactive chemicals like this compound is deactivation followed by containment . The goal is to hydrolyze the reactive tosylate group, rendering the molecule significantly less hazardous before it is collected as chemical waste.
2.1. Step-by-Step Disposal Workflow
This workflow details the process for handling residual amounts of the chemical, such as what remains in a reaction flask or container after use.
Experimental Protocol: Quenching and Neutralization
-
Preparation: Conduct all steps in a chemical fume hood. Ensure an ice bath is readily available in case of an exothermic reaction.
-
Initial Dilution: To the vessel containing the residual this compound, add an inert organic solvent like Dichloromethane (DCM) or Ethyl Acetate to ensure the material is fully dissolved and to help dissipate heat during quenching.
-
Controlled Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture while stirring.[6][7][8] The bicarbonate solution acts as a mild base and a source of water (a nucleophile) to hydrolyze the tosylate into the much more water-soluble and less reactive p-toluenesulfonic acid and 3-chloropropanol.
-
Monitoring: Continue stirring the biphasic mixture for at least one hour to ensure complete hydrolysis. The disappearance of the tosylate can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Waste Collection: The organic layer, now free of the reactive tosylate, should be collected in a container designated for non-halogenated or halogenated waste solvents, depending on the solvent used for dilution. The aqueous layer, containing the tosylate salt, should be collected in a separate aqueous waste container. Do not dispose of this aqueous solution down the drain. [9][10]
2.2. Waste Segregation and Final Disposal
Proper segregation is critical to prevent accidental mixing of incompatible waste streams.
-
Solid Waste: All contaminated disposable items, including gloves, weighing paper, and absorbent pads, must be collected in a dedicated, clearly labeled hazardous waste container.[3][11][12] These items should not be placed in the regular trash.
-
Liquid Waste: As detailed above, maintain separate waste streams for organic solvents and aqueous solutions resulting from the quenching process.
-
Container Management: The original container of this compound, once empty, must also be disposed of as hazardous waste.[12] It should be triple-rinsed with a suitable solvent (e.g., acetone or methanol), and the rinsate collected as hazardous waste. Deface the original label to prevent reuse.
-
Final Disposal: All collected waste streams (solid, liquid organic, liquid aqueous) must be disposed of through an approved hazardous waste disposal plant. Clearly label all waste containers with "Hazardous Waste," the full chemical name, and associated hazards.[12]
Part 3: Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
For Minor Spills (<50 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or cat litter.[2]
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a detergent solution, followed by a solvent rinse (e.g., acetone). Collect all cleaning materials as hazardous waste.[10]
-
-
For Major Spills (>50 mL or outside a fume hood):
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its reactivity and adhering to a protocol of deactivation, segregation, and proper containment, we can effectively neutralize its hazards. This guide provides the necessary framework, but it is the diligent and informed scientist who ultimately ensures that these procedures are implemented correctly, safeguarding themselves, their colleagues, and the wider community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
